Tenovin-1

Catalog No.
S548219
CAS No.
380315-80-0
M.F
C20H23N3O2S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenovin-1

CAS Number

380315-80-0

Product Name

Tenovin-1

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26)

InChI Key

WOWJIWFCOPZFGV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Tenovin1

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

The exact mass of the compound Tenovin-1 is 369.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1's primary mechanism was identified through a p53 activation screen. It increases p53 protein levels and the expression of p53 target genes like p21 by protecting p53 from MDM2-mediated degradation [1]. The diagram below illustrates the core signaling pathway.

tenovin_mechanism Tenovin1 This compound SIRT1 SIRT1/2 Inhibition Tenovin1->SIRT1 Acetylated_p53 Accumulation of Acetylated p53 SIRT1->Acetylated_p53 p53_Activation p53 Activation & Stabilization Acetylated_p53->p53_Activation CellCycle_Arrest Cell Cycle Arrest p53_Activation->CellCycle_Arrest Apoptosis Induction of Apoptosis p53_Activation->Apoptosis

Core pathway of this compound mediated by SIRT1/2 inhibition and p53 activation.

Beyond this core pathway, research has revealed significant complexity in this compound's actions, including p53-independent effects. In a p53-null Ewing's sarcoma cell line, this compound induced a non-linear, bell-shaped dose-response of cell death that was dependent on Apoptosis-Inducing Factor (AIF), indicating an alternative caspase-independent cell death pathway [2].

Furthermore, the biological outcomes are highly context-dependent. In primary rat astrocytes, this compound inhibition of SIRT1/2 induced cellular senescence, characterized by increased SA-β-gal activity and Senescence-Associated Secretory Phenotype (SASP), rather than immediate apoptosis [3].

Experimental Evidence and Key Findings

Key experimental data from foundational and recent studies is summarized in the table below.

Experimental Context Key Findings on this compound Action Citation
In Vitro (Multiple cancer cell lines) Increased p53 & p21 protein levels; induced p53-dependent & independent cell death; IC₅₀ in low micromolar range (∼10 µM). [1]
In Vivo (Mouse xenograft models) Reduced tumor growth as a single agent without significant general toxicity. [1]
Ewing's Sarcoma (p53 null) Induced AIF-dependent, caspase-independent cell death with a bell-shaped dose-response curve. [2]
Primary Rat Astrocytes Induced cellular senescence (increased SA-β-gal, SASP) and impaired wound-healing capacity. [3]
Hepatic Fibrosis (ZDF Rat Model) Attenuated fibrosis via antioxidant, anti-inflammatory effects, and inhibition of HSC activation; reduced SIRT1/2 expression and suppressed JNK-1/STAT3 phosphorylation. [4]
Renal Fibrosis (ZDF Rat Model) Ameliorated renal fibrosis; reduced ECM proteins, apoptosis, and inflammatory cytokines; modulated SIRT1/2/3/4 and growth factor receptor signaling. [5] [6]
M. tuberculosis Infection (Human Macrophages) Reduced intracellular bacterial growth by modulating host immunity; showed additive effects with antibiotics. [7]

Key Experimental Protocols

To evaluate this compound's effects in a research setting, several standard assays are commonly used.

  • Assessing Cell Viability and Death: Treat cells with this compound (typical range 1-20 µM) for 24-72 hours. Use Cell Counting Kit-8 (CCK-8) or MTS assays to measure metabolic activity as a proxy for viability. To distinguish between apoptosis and other forms of death, perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry [8] [1].
  • Analyzing Target Engagement and Mechanism: Prepare cell lysates after treatment. Use Western Blotting to detect increased levels of total and acetylated p53 (Ac-p53), acetylated α-tubulin (Ac-α-tubulin), and p21. A decrease in SIRT1/2 protein levels can also be confirmed by Western Blot after prolonged treatment in some models [4] [1].
  • Infection and Host-Directed Therapy Models: Differentiate human monocyte-derived macrophages (hMDMs). Infect with GFP-expressing M. tuberculosis (e.g., H37Rv strain) at a low MOI (e.g., 1-5). Treat with this compound (e.g., 1 µM) alone or with sub-inhibitory concentrations of standard antibiotics (e.g., Rifampicin, Isoniazid). Monitor intracellular bacterial growth over 3-5 days using high-content live-cell imaging (e.g., IncuCyte) that quantifies GFP fluorescence. Always run parallel cytotoxicity assays [7].

Therapeutic Applications and Potential

The inhibition of SIRT1/2 by this compound has shown therapeutic potential in various preclinical disease models.

  • Antimicrobial Host-Directed Therapy: this compound was one of the most effective sirtuin inhibitors at reducing intracellular growth of M. tuberculosis in human macrophages, demonstrating additive effects when combined with first-line antibiotics [7].
  • Anti-Fibrotic Effects: In metabolic disease models, this compound demonstrated strong organ-protective effects. In ZDF rats with high-fat diet-induced diabetes, it significantly attenuated both hepatic and renal fibrosis. These effects were mediated through potent antioxidant and anti-inflammatory actions, including the reduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and the suppression of key profibrotic signaling pathways like STAT3 and JNK [4] [5] [6].
  • Central Nervous System Effects: In primary rat astrocytes, this compound induced a senescent phenotype, which the authors suggested might play a role in brain aging and neurodegenerative conditions [3].

Important Considerations for Researchers

  • Dose-Response Complexity: Be aware that this compound can exhibit non-linear, bell-shaped dose-response curves in some cellular contexts, as seen in p53-null Ewing's sarcoma. This necessitates careful dose-ranging experiments rather than relying on a single concentration [2].
  • Context-Dependent Outcomes: The cellular response (e.g., apoptosis vs. senescence) is highly dependent on the cell type, its genetic background (e.g., p53 status), and the microenvironment. These factors must be considered when interpreting results [2] [3].
  • Tool Compound Status: While Tenovin-6 offers improved water solubility, this compound remains a valuable tool compound for basic research. Its use, especially the more soluble analog Tenovin-6, has paved the way for advanced drug discovery approaches like the development of SIRT2-targeting PROTAC degraders [8].

This compound primarily functions as a potent inhibitor of SIRT1 and SIRT2, with a well-characterized role in activating p53-dependent pathways. However, its mechanism extends to p53-independent cell death, induction of senescence, and significant immunomodulatory and anti-fibrotic effects, highlighting its value as a versatile research tool and a potential therapeutic candidate.

References

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 exerts its primary biological effects through the inhibition of class III histone deacetylases (HDACs), specifically SIRT1 and SIRT2.

  • SIRT1/SIRT2 Inhibition: this compound acts as a reversible inhibitor of these NAD+-dependent deacetylases [1]. It does not compete with the substrate for binding but inhibits their protein-deacetylating activity [2] [3]. Reported IC₅₀ values are approximately 10 µM for SirT2 and 21 µM for SirT1 [3] [1].
  • p53 Stabilization and Activation: SIRT1 normally deacetylates p53, repressing its activity. By inhibiting SIRT1, this compound leads to increased levels of acetylated p53 [2] [4] [5]. This acetylation protects p53 from MDM2-mediated ubiquitination and degradation, resulting in the accumulation of transcriptionally active p53 protein within 2 hours of treatment, without altering p53 mRNA levels [2] [6] [3]. This subsequently activates p53-dependent pathways, including the upregulation of the cell cycle inhibitor p21 [2].

The following diagram illustrates the core mechanism of this compound in stabilizing p53:

G Tenovin Tenovin SIRT1 SIRT1 Tenovin->SIRT1 Inhibits p53_acetylated Acetylated p53 (Active) Tenovin->p53_acetylated  Stabilizes SIRT1->p53_acetylated Deacetylates p53_degradation p53 Degradation (via MDM2) p53_acetylated->p53_degradation Cell_Outcomes Cell Cycle Arrest Apoptosis p53_acetylated->Cell_Outcomes

Biological Effects & Research Applications

The stabilization of p53 and inhibition of sirtuins by this compound leads to a range of biological outcomes, which have been explored in various disease models.

Effect/Application Experimental Context Key Findings
Anti-Cancer Effects In vitro studies on various cancer cell lines (e.g., BL2 Burkitt's lymphoma, ARN8 melanoma) [2]. Represses cell growth and induces apoptosis, particularly in cells with functional p53. Some p53-null or p53-mutant cells are also sensitive, suggesting p53-independent pathways [2].
Induction of Cellular Senescence In vitro study on rat primary astrocytes [5]. Induces irreversible cell cycle arrest, increases senescence-associated β-galactosidase (SA-β-gal) activity, and impairs wound-healing activity of astrocytes [5].
Anti-Fibrotic & Anti-Inflammatory Effects In vivo study on high-fat-diet-induced Zucker diabetic fatty (ZDF) rats [7] [8]. Ameliorates renal fibrosis, reduces oxidative stress and inflammation, improves kidney function (reduced BUN, serum creatinine), and restores kidney architecture [7] [8].
Antiviral Activity In vitro study against Dengue virus (DENV) [9]. Inhibits dengue virus replication by targeting the host protein SIRT2, revealing a potential for host-targeted antiviral therapy [9].

Experimental Protocols

Based on the search results, here are examples of how this compound has been applied in experimental settings.

In Vitro Cell Culture
  • Cell Lines Used: Studies have used a wide panel of lines including MCF-7 (breast cancer), HCT116 (colorectal cancer), BL2 (Burkitt's lymphoma), ARN8 (melanoma), and normal human dermal fibroblasts (NHDF) [2] [6].
  • Working Concentration: A common effective concentration used in cell-based assays is 10 µM [2] [6].
  • Treatment Duration: Effects on p53 protein levels can be observed within 2 to 6 hours of treatment. Assays for cell viability, growth repression, and apoptosis often use longer treatments, from 48 hours to 4 days [2] [6].
  • Stock Solution Preparation: this compound is typically dissolved in DMSO. A common stock concentration is 250 mg/mL (676.62 mM), which is then diluted thousands-fold into the cell culture medium [6].
In Vivo Administration
  • Animal Models: this compound has been tested in mouse xenograft models (e.g., SCID mice with ARN8 cells) and rat disease models (e.g., ZDF rats) [2] [7] [8].
  • Dosage and Formulation:
    • In mouse tumor models, a dosage of 92.5 mg/kg was administered intraperitoneally (i.p.) as a suspension [2] [6].
    • For i.p. injection, it can be formulated as a homogeneous suspension in 15% Captisol at 10 mg/mL or in CMC-Na at 5 mg/mL [6].
  • Treatment Duration: In the ZDF rat study, this compound (45 mg/kg, i.p.) was administered for ten weeks to assess its long-term protective effects [7] [8].

Important Considerations for Researchers

  • Water Solubility: this compound has poor aqueous solubility, which can limit its application [2] [1]. Its more soluble analog, Tenovin-6, was developed to address this issue and is often preferred for in vivo studies [2].
  • Target Specificity: While SIRT1 and SIRT2 are the primary targets, this compound has also been reported to inhibit other proteins like DHODH [6]. Researchers should design appropriate control experiments to confirm that observed phenotypes are due to the intended mechanism of action.
  • p53 Dependence and Independence: The cytotoxic effects of this compound are enhanced by the presence of functional p53, but it can also kill cells with mutant or null p53, indicating the involvement of additional, p53-independent pathways [2].

This compound serves as a valuable chemical tool for probing sirtuin biology and p53 regulation. Its observed activities in cancer, fibrosis, and viral infection models highlight its broad research utility and potential for therapeutic development.

References

Tenovin-1 discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Initial Discovery & Characterization

The following table summarizes the key findings from the initial discovery and subsequent characterization of Tenovin-1.

Aspect Initial Characterization (c. 2008) Expanded Understanding (Post-2008)
Discovery Context Hit from a cell-based screen of 30,000 compounds for p53 activators [1] --
Primary Target (Initial) Sirtuin 1 and 2 (SIRT1/2) inhibitor [1] [2] [3] --
Additional Targets -- Dihydroorotate dehydrogenase (DHODH) inhibitor and blocker of uridine transport [4] [2] [3]
Effect on p53 Increases p53 protein levels, induces p21 mRNA/protein; protects p53 from MDM2-mediated degradation [1] [2] [3] Activation occurs via multiple mechanisms (SIRT & DHODH inhibition) [4]
Cellular Outcome Decreases tumor cell growth; effect is p53-dependent & independent; some cancer lines with mutant p53 remain sensitive [1] Cell death mechanism varies (caspase-dependent in p53 WT cells; AIF & ROS involvement in p53 null cells) [2]
In Vivo Activity Impairs growth of BL2 and ARN8 tumor xenografts in SCID mice [1] [2] [3] --

Experimental Models & Protocols

Key experimental details from the foundational and follow-up studies are summarized below.

Experimental Area Method / Model Key Protocol Detail (this compound Treatment)
In Vitro - General Cell Viability (MTT/Trypan Blue): HCT116, BL2, ARN8, NHDF cells [1] [2] [3] Concentrations: ~1-10 μM; Duration: 48 hours to 4 days [1] [3]
In Vitro - Mechanism Western Blot (p53 accumulation): MCF-7, SKNSH cells [1] [4] [3] Concentration: 10 μM; Duration: 2-6 hours [1] [3]
In Vitro - Senescence SA-β-gal Assay: Rat primary astrocytes [5] --
In Vivo - Efficacy Xenograft Model: SCID mice with ARN8 or BL2 cells [1] [3] Dosage: 92-92.5 mg/kg; Route: Intraperitoneal (i.p.) [1] [3]
In Vitro - Enzymology DHODH Enzyme Activity Assay [4] --
Target Engagement Cellular Thermal Shift Assay (CETSA) for SIRT1 [4] --

Mechanism of Action

The diagram below illustrates the core multi-target mechanism of action of this compound.

G Tenovin1 This compound SIRT1 SIRT1 Inhibition Tenovin1->SIRT1 SIRT2 SIRT2 Inhibition Tenovin1->SIRT2 DHODH DHODH Inhibition Tenovin1->DHODH p53_acetyl p53 Acetylation ↑ SIRT1->p53_acetyl SIRT2->p53_acetyl Pyrimidine De Novo Pyrimidine Synthesis Blocked DHODH->Pyrimidine p53_stable p53 Stabilization p53_acetyl->p53_stable p21 p21 Transcription ↑ p53_stable->p21 Death Tumor Cell Death Pyrimidine->Death CellCycle Cell Cycle Arrest p21->CellCycle Senescence Cellular Senescence p21->Senescence CellCycle->Death Senescence->Death

As the diagram shows:

  • SIRT1/2 Inhibition: this compound inhibits these deacetylases, leading to increased acetylation of p53. Acetylated p53 is protected from MDM2-mediated degradation, resulting in its stabilization and accumulation. This promotes the transcription of target genes like p21, driving cell cycle arrest and senescence [1] [6].
  • DHODH Inhibition: this compound independently inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This blocks the production of nucleotides, inducing replication stress and contributing to tumor cell death [4].

Key Insights for Researchers

  • Polypharmacology is Central: The bioactivity of this compound arises from its combined inhibition of SIRT1, SIRT2, and DHODH [4]. Researchers using it as a "SIRT inhibitor" should consider DHODH effects in their experimental systems.
  • p53 Status Matters, But Isn't Everything: Cellular response depends on p53 status. Death in p53 wild-type cells is often caspase-dependent, while p53-null cells may die through alternative pathways involving AIF (Apoptosis-Inducing Factor) and ROS [2].
  • Model-Dependent Senescence: In non-cancer models, this compound can induce a potent senescent phenotype. In primary rat astrocytes, it increases SA-β-gal activity and impairs wound-healing capacity [5].

References

Molecular Characterization of Tenovin-1

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties

Property Specification
Chemical Name N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide [1]
Synonyms Tenovin-1 [1]
CAS Registry # 380315-80-0 [1]
Molecular Formula C₂₀H₂₃N₃O₂S [1]
Molecular Weight 369.5 Da [1]
Purity ≥99% by HPLC [1]

Biochemical Activity & Solubility

Parameter Value / Description
Primary Target SIRT1 and SIRT2 deacetylase activity [1]
Reported IC₅₀ (SIRT1) 21 µM [1]
Reported IC₅₀ (SIRT2) 10 µM [1]
Solubility (DMSO) 74 mg/mL (200 mM) [1]
Solubility (Water) <1 mg/mL (<1 mM) [1]
Solubility (15% Captisol) 15 mg/mL [1]
Storage Store at or below –20°C; aqueous solutions are not stable for more than one day [1]

Mechanism of Action and Cellular Effects

This compound is a small-molecule inhibitor that targets the NAD⁺-dependent deacetylase activity of SIRT1 and SIRT2 [1] [2]. Its biological effects are primarily mediated through the stabilization of the p53 tumor suppressor protein.

The following diagram illustrates the core mechanism of action of this compound and its downstream cellular consequences:

G Tenovin1 This compound SIRT1 SIRT1 Tenovin1->SIRT1 Inhibits SIRT2 SIRT2 Tenovin1->SIRT2 Inhibits p53 p53 Protein SIRT1->p53 Deacetylates SIRT2->p53 Deacetylates p21 p21CIP/WAF1 p53->p21 Transactivates Outcomes Cell Cycle Arrest Apoptosis (in tumor cells) Activation of p53 pathway p53->Outcomes p21->Outcomes

This compound inhibits SIRT1/2, leading to p53 pathway activation.

Key Experimental Protocols and Models

In Vitro Sirtuin Inhibition Assay This protocol is adapted from general sirtuin inhibition assays [3].

  • Enzyme Preparation: Use recombinant human SIRT1 or SIRT2. SIRT2 (amino acids 50-356 with a C-terminal His-tag, ≥90% purity) is typical [3].
  • Assay Buffer: 50 mM Tris HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.0 mg mL⁻¹ BSA, pH 8.0 [3].
  • Reaction Setup: In a 96-well plate, combine SIRT enzyme (e.g., 100 nM), substrate (e.g., 50 µM acetylated peptide), NAD⁺ (500 µM), and this compound (serial dilutions in DMSO). The final DMSO concentration should not exceed 2% [3].
  • Incubation & Development: Incubate at 37°C for 60 minutes. Stop the deacetylation reaction and develop fluorescence by adding a solution of trypsin (2.5 mg mL⁻¹ final) and nicotinamide (2 mM final). Incubate for 90 minutes at room temperature to allow trypsin to cleave the deacetylated substrate, releasing a fluorescent group (e.g., AMC) [3].
  • Detection: Measure fluorescence (excitation ~360 nm, emission ~460 nm). Convert fluorescence readings to product concentration using a standard curve. Calculate residual enzyme activity and fit data to determine IC₅₀ values [3].

In Vivo Model: Hepatic Fibrosis in ZDF Rats [4]

  • Animal Model: Zucker Diabetic Fatty (ZDF) rats, a model for metabolic syndrome and T2DM.
  • Induction: Feed rats a High-Fat Diet (HFD) to induce hepatic fibrosis.
  • Dosing: this compound is administered to the treatment group. The specific dosage from the recent study can be found in the original publication [4].
  • Endpoint Analysis:
    • Serum Biochemistry: Measure ALT, AST, triglycerides (TG), and malondialdehyde (MDA).
    • Hepatic Tissue Analysis:
      • Histology: H&E staining for steatosis and inflammatory cell infiltration; Sirius Red or Masson's Trichrome for collagen deposition.
      • Oxidative Stress Markers: Assess glutathione, catalase, and superoxide dismutase levels.
      • Molecular Analysis: Immunoblotting for fibrosis biomarkers (α-SMA, COL1A1), SIRT1/2 expression, and phosphorylation of JNK-1 and STAT3.

In Vitro Model: Primary Astrocyte Senescence [5]

  • Cell Culture: Harvest and culture primary astrocytes from the brain cortex of postnatal day 2 (P2) Sprague-Dawley rats.
  • Treatment: Treat astrocytes with this compound (typical range 1-20 µM, dissolved in DMSO) for 24-72 hours.
  • Senescence Assessment:
    • SA-β-gal Staining: Use a commercial senescence detection kit. Count SA-β-gal-positive cells (blue staining).
    • SASP Analysis: Measure secretion of pro-inflammatory cytokines like IL-6 and IL-1β via ELISA or immunoblotting.
    • Cell Cycle Analysis: Examine protein levels of phospho-histone H3, CDK2, and CDK4 by Western blot.
    • Functional Assay: Perform a wound-healing (scratch) assay to assess impaired migration.

Research Applications and Key Findings

The following table summarizes significant findings from recent studies utilizing this compound:

Disease/Area of Study Model System Key Findings
Hepatic Fibrosis & NAFLD/NASH [4] HFD-fed ZDF rats; TGF-β1-activated LX-2 cells; FFA-treated co-culture cells. Attenuated liver fibrosis, reduced collagen deposition, suppressed pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), inhibited HSC activation, and modulated JNK-1/STAT3 signaling.
Cellular Senescence [5] Rat primary astrocytes. Induced senescence (increased SA-β-gal activity, SASP), altered cell cycle protein expression (increased p-H3, decreased CDK2), and impaired wound-healing capacity.
Virology (Broad-Spectrum) [6] Various viral infection models. An allosteric SIRT2 inhibitor (related mechanism) showed broad-spectrum antiviral activity, suggesting a potential role for SIRT2 inhibition in host-directed antiviral therapy.
Oncology (p53 Activation) [2] Various tumor cell lines (e.g., BL2 Burkitt's lymphoma, ARN8 melanoma). Elevated p53 and p21 protein levels, decreased tumor cell viability, and impaired tumor growth in vivo.

Critical Considerations for Researchers

  • Solubility and Formulation: this compound has very low aqueous solubility. For cellular assays, prepare a stock solution in DMSO. For in vivo studies, 15% Captisol (a modified cyclodextrin) can be used to achieve a concentration of 15 mg/mL [1].
  • Target Selectivity: While this compound is described as a SIRT1/2 inhibitor, always consider potential off-target effects. Its effects are often—but not exclusively—mediated via p53 [2].
  • Context-Dependent Outcomes: The biological effect of SIRT inhibition can vary. In neurodegeneration, SIRT2 inhibition is often viewed as protective, whereas in cancer, the outcome depends on the cellular context and p53 status [7].

References

Experimental Workflow for Mechanism Elucidation

Author: Smolecule Technical Support Team. Date: February 2026

The key experiments that established Tenovin-1's mechanism of action involved a combination of cellular, biochemical, and genetic approaches, as detailed in the foundational study [1]. The following diagram outlines the core experimental workflow and the logical relationship between the key findings.

G Start Primary Screen: Cell-based assay for p53 activation Hit Hit Identification: This compound Start->Hit Phenotype Phenotypic Assays Hit->Phenotype GeneticScreen Genetic Screen (Yeast) Hit->GeneticScreen Validation Target Validation (Mammalian Cells) Mech1 Mechanism 1: Inhibition of SirT1/SirT2 Validation->Mech1 Result2 Activation of p53 Pathway Phenotype->Result2 Result3 p53-independent Cell Death Phenotype->Result3 In p53-null cells Biochem Biochemical Assays GeneticScreen->Biochem Identifies Sirtuins Biochem->Validation Result1 p53 Acetylation & Stabilization Mech1->Result1 Mech2 Mechanism 2: Inhibition of DHODH Mech2->Result2 Result1->Result2

Flowchart of key experiments elucidating this compound's mechanism.

  • Primary and Secondary Cell-Based Assays: The compound was discovered in a screen of 30,000 molecules using a p53-dependent reporter assay [1]. Secondary validation showed this compound (10 μM) elevates p53 and p21 protein levels within 2 hours, without changing p53 mRNA levels, indicating post-translational stabilization [1] [2].
  • Yeast Genetic and Biochemical Assays: A genetic screen in yeast identified sirtuins as potential targets. Follow-up biochemical assays confirmed this compound directly inhibits the deacetylase activity of human SirT1 and SirT2 [1].
  • Target Validation in Mammalian Cells: Experiments in mammalian cells confirmed that this compound-mediated SIRT1/2 inhibition leads to increased p53 acetylation, blocking its degradation by MDM2 [1] [2] [3].
  • In Vivo Activity: Initial in vivo studies in SCID mice with ARN8 melanoma cell xenografts showed that this compound (92.5 mg/kg, i.p.) impairs tumor growth [1] [2].

Practical Research Application Guide

For researchers aiming to use this compound in experimental settings, consider the following protocols and points.

Parameter Recommendation / Observation
Working Concentration (in vitro) ~10 μM is a standard and effective concentration for many tumor cell lines [1] [2].
Incubation Time Effects on p53 protein levels can be seen within 2-6 hours [1] [2]. For viability assays, 48-72 hour incubations are common [1] [4].
Solubility & Vehicle Insoluble in water or ethanol. Must be dissolved in DMSO (e.g., 250 mg/mL stock). For in vivo studies, formulations like 15% Captisol are used to improve water solubility [2].
p53 Status Consideration While most potent in wild-type p53 cells, cytotoxic effects are also observed in p53-mutant or null cells via alternative death pathways and autophagy inhibition [1] [5].
Control Experiments Include a p53-null cell line control to distinguish p53-dependent and independent effects. SIRT1/2 inhibitors (e.g., Ex-527) can be used as mechanistic controls [6].

This compound is a versatile research tool whose effects are concentration and context-dependent. Researchers should empirically determine optimal conditions for their specific model systems.

References

Comprehensive Technical Guide: Tenovin-1 as a SIRT1/SIRT2 Deacetylase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile and Development History

Tenovin-1 (chemical name: N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a small molecule inhibitor discovered through a cell-based screen for p53-activating compounds. With a molecular weight of 369.48 g/mol and molecular formula of C~20~H~23~N~3~O~2~S, this compound features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its biological activity [1]. The compound was first reported in 2008 alongside its more water-soluble analog, Tenovin-6, following a screen of 30,000 drug-like small molecules from the Chembridge DIVERSet library using a p53 activation assay [2].

This compound's initial identification resulted from a forward chemical genetic approach aimed at discovering bioactive small molecules that activate p53 in mammalian cells, with the potential to decrease tumor growth [2]. This cell-based screening strategy offered the advantage of identifying compounds bioactive at low concentrations in a cellular context, increasing the likelihood of in vivo activity. The subsequent identification of its mechanism of action illustrates how combining cell-based screening with mechanistic follow-up studies can yield valuable chemical tools with potential therapeutic applications.

Mechanism of Action and Molecular Targets

Primary Mechanism: SIRT1 and SIRT2 Inhibition

This compound primarily functions as a potent inhibitor of the NAD+-dependent deacetylase activity of SIRT1 and SIRT2, two class III histone deacetylases belonging to the sirtuin family [2] [1]. Sirtuins are evolutionarily conserved proteins that play crucial roles in connecting cellular metabolism with gene expression, stress response, and genome maintenance. The inhibition occurs through direct binding to the catalytic domains of these enzymes, preventing their deacetylation activities on various substrate proteins.

The molecular consequences of SIRT1/2 inhibition include:

  • Increased acetylation of p53: By inhibiting SIRT1-mediated deacetylation, this compound promotes acetylation of p53 at lysine residues, enhancing its transcriptional activity and stability [2] [3]
  • Tubulin hyperacetylation: Through SIRT2 inhibition, this compound increases acetylated α-tubulin levels, affecting cytoskeletal dynamics [4]
  • Modulation of other substrates: Additional sirtuin substrates including FOXO transcription factors, histones H3 and H4, and metabolic enzymes may be affected [4]
Secondary Mechanism: p53 Pathway Activation

Through its inhibition of SIRT1, this compound protects p53 from MDM2-mediated degradation, which involves ubiquitination [5] [6]. This results in stabilization and activation of the p53 protein, leading to increased transcription of p53 target genes such as p21~CIP/WAF1~, which plays crucial roles in cell cycle arrest and apoptosis [2]. Importantly, this compound increases p53 protein levels without affecting p53 mRNA expression, confirming its action at the post-translational level [2] [6].

Additional Targets: Dihydroorotate Dehydrogenase (DHODH)

Recent evidence indicates that this compound also functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in de novo pyrimidine synthesis [6]. This additional activity may contribute to its overall biological effects, particularly in cellular proliferation and viability assays.

The following diagram illustrates the core molecular mechanism of this compound:

G Tenovin Tenovin SIRT1 SIRT1 Tenovin->SIRT1 Inhibits SIRT2 SIRT2 Tenovin->SIRT2 Inhibits p53 p53 SIRT1->p53 Deacetylates Tubulin Tubulin SIRT2->Tubulin Deacetylates MDM2 MDM2 p53->MDM2 Transactivates p21 p21 p53->p21 Transactivates Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Degrades CellCycle CellCycle p21->CellCycle Arrests

This compound inhibits SIRT1/2, leading to p53 activation and downstream effects.

Quantitative Biochemical and Cellular Data

Enzyme Inhibition Profiling

Table 1: Enzyme Inhibition Data for this compound

Target Assay System Reported Potency Experimental Conditions Reference
SIRT1 In vitro deacetylase assay One-digit µM range Mammalian cell systems [2]
SIRT2 In vitro deacetylase assay One-digit µM range Mammalian cell systems [2]
DHODH Cellular assay Not fully quantified Secondary target identification [6]
Cellular Activity and Phenotypic Effects

Table 2: Cellular Activity of this compound Across Different Cell Models

Cell Type Concentration Exposure Time Key Observations Reference
MCF7 (breast cancer) 10 µM 6 hours Increased p53 expression; SIRT1 inhibition [6]
BL2 (Burkitt's lymphoma) 10 µM 48 hours >75% cell death; p53-dependent apoptosis [2]
ARN8 (melanoma) 10 µM 2-48 hours Increased p53 protein; decreased cell growth [2]
HCT116 p53+/+ 10 µM 48 hours Sensitive to cell death [2]
HCT116 p53-/- 10 µM 48 hours Less sensitive but still affected [2]
Rat primary astrocytes 10 µM 24-72 hours Induced senescence; impaired wound healing [3]
NRK-52E (renal cells) Not specified 24 hours Reduced ECM proteins under high glucose [7]
In Vivo Efficacy and Pharmacokinetics

Table 3: In Vivo Efficacy of this compound in Disease Models

Disease Model Dosage Route Key Findings Reference
BL2 tumor xenografts Not specified Not specified Impaired tumor growth [2]
ARN8 melanoma xenografts (SCID mice) 92.5 mg/kg Intraperitoneal (i.p.) Decreased tumor growth [6]
HFD-induced hepatic fibrosis (ZDF rats) 45 mg/kg i.p. Reduced hepatic damage, inflammation, collagen deposition [1]
HFD-induced diabetic nephropathy (ZDF rats) 45 mg/kg i.p. Ameliorated renal fibrosis; improved renal function [7]

Detailed Experimental Protocols

Assessing SIRT1/2 Inhibition and p53 Activation

Cell-based p53 Stabilization Assay [2] [6]:

  • Cell lines: MCF7, HCT116, or other p53-wild-type cells
  • Treatment: 10 µM this compound for 2-6 hours
  • Analysis: Western blot for p53, p21, and acetylated p53
  • Key parameters: Increased p53 protein within 2 hours without mRNA changes

SIRT1/2 Deacetylase Activity Assay [2] [8]:

  • System: Cell-free deacetylase assays using purified SIRT1 or SIRT2
  • Substrates: Acetylated p53 peptides or tubulin
  • Inhibition measurement: Quantification of acetylated substrates
  • Controls: Nicotinamide (NAM) as reference inhibitor
Cellular Senescence Assessment [3]

SA-β-galactosidase Staining:

  • Fixation: 2% formaldehyde/0.2% glutaraldehyde
  • Staining solution: X-gal at pH 6.0 in citrate buffer
  • Incubation: 37°C without CO~2~ for 4-16 hours
  • Quantification: Percentage of blue-stained cells

SASP Analysis:

  • Method: ELISA or Western blot for IL-6 and IL-1β
  • Time course: 24-72 hours treatment
  • Cell cycle markers: phospho-histone H3 and CDK2 by Western blot
In Vivo Efficacy Studies [1] [7]

HFD-induced Metabolic Disease Models:

  • Animals: Zucker diabetic fatty (ZDF) rats
  • Induction: High-fat diet for 10 weeks
  • Treatment: 45 mg/kg this compound, i.p. administration
  • Endpoints: Serum biochemistry, histopathology, fibrosis markers

Tumor Xenograft Models:

  • Animals: SCID mice
  • Cell inoculation: ARN8 melanoma cells in matrigel
  • Treatment: 92.5 mg/kg this compound, i.p.
  • Monitoring: Tumor volume measurement, survival analysis

Therapeutic Potential and Research Applications

Oncology Applications

This compound demonstrates broad anti-cancer activity across multiple tumor types. In p53-wild-type cancers, it induces classic p53-mediated apoptosis, while in p53-null or mutant settings, it can trigger alternative cell death pathways [9]. In Ewing's sarcoma cells, this compound exhibited a unique nonlinear concentration response in p53-null cells, with low concentrations being more effective than higher ones, inducing caspase-independent, apoptosis-inducing factor (AIF)-dependent cell death [9]. This suggests context-dependent mechanisms of action that extend beyond canonical p53 activation.

Metabolic and Fibrotic Diseases

Recent studies reveal this compound's potential in metabolic disease contexts. In high-fat diet-induced models, this compound attenuated hepatic fibrosis through antioxidant and anti-inflammatory mechanisms, suppressing JNK-1 and STAT3 phosphorylation [1]. Similarly, in diabetic nephropathy models, it ameliorated renal fibrosis by reducing extracellular matrix proteins and inflammation while improving renal function [7]. These effects position this compound as a promising candidate for metabolic syndrome-related complications.

Virology and Other Applications

This compound has demonstrated antiviral activity against dengue virus replication through SIRT2 inhibition [10]. Additionally, it has shown effects in neurological contexts, inducing senescence in primary astrocytes, suggesting potential relevance to brain aging and neurodegenerative conditions [3].

Research Use Considerations

Practical Application as a Chemical Tool

For researchers utilizing this compound in experimental systems, the following practical considerations apply:

  • Solubility: DMSO at 250 mg/mL (676.62 mM); water-insoluble [6]
  • Working concentrations: Cellular assays typically use 5-20 µM
  • Stability: Powder should be stored at -20°C; solutions at -80°C
  • Control experiments: Include specificity controls using SIRT1/2-specific inhibitors
Limitations and Research Gaps

Despite its utility as a chemical tool, this compound has limitations including:

  • Dual SIRT1/2 inhibition makes attributing effects to specific sirtuins challenging
  • Emerging off-target effects such as DHODH inhibition
  • Limited water solubility complicating in vivo administration
  • Incomplete characterization of pharmacokinetic properties

Conclusion and Future Directions

This compound represents a valuable chemical probe for studying SIRT1/2 biology and p53 regulation with demonstrated efficacy across multiple disease models. Its well-characterized mechanism of action, combined with robust cellular and in vivo activity, makes it particularly useful for investigating the therapeutic potential of sirtuin inhibition. Future research directions include developing more selective analogs, exploring combination therapies, and further investigating its potential in non-oncological indications such as metabolic and fibrotic diseases.

References

Tenovin-1 Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 exerts its effects through a complex mechanism involving the direct inhibition of Sirtuins (SIRT1 and SIRT2), leading to a cascade of downstream signaling events. The following diagram maps these key pathways and biological outcomes:

G cluster_initial This compound Action cluster_primary Primary Consequences cluster_cellular Cellular Outcomes cluster_pheno Phenotypic Effects Tenovin Tenovin SIRT1 SIRT1 Tenovin->SIRT1 Inhibits SIRT2 SIRT2 Tenovin->SIRT2 Inhibits DHODH DHODH Tenovin->DHODH Inhibits p53_Stabilization p53 Stabilization & Activation SIRT1->p53_Stabilization Deacetylates p53 Acetylated_Tubulin ↑ Acetylated α-Tubulin SIRT2->Acetylated_Tubulin Deacetylates Tubulin Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion CellCycle_Apoptosis Cell Cycle Arrest Apoptosis p53_Stabilization->CellCycle_Apoptosis Transactivates p21, Bax AntiFibrotic Anti-fibrotic p53_Stabilization->AntiFibrotic In vivo HFD models Alanged_Metabolism Altered Metabolism & Cytoskeleton Acetylated_Tubulin->Alanged_Metabolism Impaired_Proliferation Impaired Cell Proliferation Pyrimidine_Depletion->Impaired_Proliferation AntiCancer Anti-cancer CellCycle_Apoptosis->AntiCancer Senescence Cellular Senescence CellCycle_Apoptosis->Senescence e.g., Astrocytes Antiviral Anti-viral Alanged_Metabolism->Antiviral e.g., Dengue Virus Impaired_Proliferation->AntiCancer Impaired_Proliferation->Antiviral

Diagram of this compound's core molecular mechanisms and resulting biological activities. The pathways illustrate how inhibition of SIRT1, SIRT2, and DHODH converges on various cellular processes to produce the observed phenotypic effects.

Experimental Evidence and Protocols

For research application, here are the experimental models and key protocols used to characterize this compound.

In Vivo Models and Dosing

Substantial evidence comes from studies using Zucker Diabetic Fatty (ZDF) rats fed a High-Fat Diet (HFD) to induce metabolic disorder-related fibrosis.

Disease Model This compound Treatment Key Results
HFD-induced Renal Fibrosis in ZDF rats [1] 45 mg/kg, intraperitoneal (i.p.) injection, for 10 weeks. ↓ BUN, sCr, urinary protein; ↓ ECM proteins (collagen IV, α-SMA); ↓ Oxidative stress & inflammation; Restored kidney architecture.
HFD-induced Hepatic Fibrosis in ZDF rats [2] 45 mg/kg, i.p. injection. ↓ Liver damage markers; ↓ Collagen deposition & steatosis; ↓ Inflammatory cytokines (IL-6, IL-1β, TNFα); ↑ Antioxidant enzymes (SOD, catalase).
Subcutaneous Tumor Xenograft models (BL2, ARN8 cells) in SCID mice [3] 92 mg/kg, i.p. injection. Reduced tumor growth.
In Vitro Cell-Based Assays

This compound's activity has been confirmed across various cell lines.

Cell Line / Type Treatment Condition Assay & Key Readouts
NRK-52E cells (rat renal proximal tubular cells) [1] High Glucose (HG) medium. Western Blot: ↓ Fibronectin, collagen I, α-SMA; ↓ Claudin-1. Apoptosis Assay: (Annexin V/PI) ↓ Apoptosis.
LX-2 cells (human hepatic stellate cells) & SCC (simultaneous co-culture) [2] Activated with TGF-β1 or treated with Free Fatty Acids (FFA). Western Blot: ↓ α-SMA, COL1A1; ↓ p-STAT3, p-JNK. ELISA: ↓ IL-6, IL-1β, TNFα in supernatant.
Primary Rat Astrocytes [4] Varied concentrations. Senescence Assay: ↑ SA-β-gal positive cells. Western Blot: ↑ p-Histone H3, SASP markers (IL-6). Wound Healing Assay: ↓ Migration capacity.
BHK-21, THP-1, C6/36 cells (for antiviral research) [5] Infection with Dengue Virus (DENV). Plaque Assay: ↓ Viral titer. qRT-PCR: ↓ Viral RNA. Western Blot: ↓ Viral protein expression (e.g., NS1).

Conclusion and Research Implications

This compound is a versatile small molecule with demonstrated efficacy across a wide range of disease models. Its primary mechanism as a SIRT1/2 inhibitor, coupled with its more recently identified DHODH inhibitory activity [6], makes it a valuable tool for probing cellular pathways related to metabolism, epigenetics, and cell death. Key research implications include:

  • Therapeutic Potential: Strong pre-clinical data supports its investigation for treating diabetic complications like renal and hepatic fibrosis [1] [2], certain cancers [3], and viral infections [5] [7].
  • Complex Mechanism: Researchers should note that its effects, particularly in p53-null systems [8], indicate the involvement of additional, p53-independent pathways.
  • Tool Compound: It remains a crucial compound for validating the therapeutic targeting of SIRT1/2 and DHODH in various biological contexts.

References

Tenovin-1 in vivo activity and significance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Tenovin-1 is a small-molecule inhibitor of the protein-deacetylating activities of SIRT1 and SIRT2 [1] [2]. A key consequence of this inhibition is the activation of the p53 tumor suppressor pathway. This compound increases p53 protein levels by protecting it from MDM2-mediated degradation, leading to cell cycle arrest and apoptosis, particularly in tumor cells [3] [4] [5].

The diagram below illustrates this primary mechanism and a subsequent experimental finding in astrocytes:

G cluster_sirtuin Sirtuin Inhibition Tenovin1 This compound SIRT1 SIRT1 Tenovin1->SIRT1 Inhibits SIRT2 SIRT2 Tenovin1->SIRT2 Inhibits p53 p53 Protein Stabilization & Activation SIRT1->p53 Loss of suppression SIRT2->p53 Loss of suppression p21 Transcription of target genes (e.g., p21) p53->p21 Leads to Senescence Cellular Senescence (SA-β-gal activity, SASP) p53->Senescence Induces WoundHealing Impaired Wound Healing Senescence->WoundHealing Results in

This compound inhibits SIRT1/2, leading to p53 activation and, in astrocytes, cellular senescence.

Summary of In Vivo Efficacy

The following table summarizes the key in vivo findings for this compound from the search results.

Disease Model Animal Model Dosage & Administration Key In Vivo Findings Source
Cancer SCID mice with ARN8 (melanoma) tumor xenografts 92.5 mg/kg, Intraperitoneal (i.p.) Decreased tumor growth [4]. [2] [4]
Diabetic Nephropathy HFD-induced ZDF rats 45 mg/kg, i.p. for 10 weeks Reduced renal fibrosis, urinary protein biomarkers, and improved kidney function [6]. [6]
Hepatic Fibrosis HFD-induced ZDF rats 45 mg/kg, i.p. for 10 weeks Attenuated liver collagen deposition and inflammation [7]. [7]

Experimental Protocols for In Vivo Studies

For researchers looking to replicate or build upon these findings, here is a detailed overview of the methodologies from the recent fibrosis studies [6] [7].

  • Animal Models: The metabolic studies used Zucker Diabetic Fatty (ZDF) rats. Diabetes was induced by feeding a High-Fat Diet (HFD) for 10 weeks [6] [7].
  • Treatment Protocol:
    • Compound: this compound was dissolved in a suitable vehicle (details not specified in results).
    • Dosage and Route: 45 mg/kg body weight, administered via intraperitoneal (i.p.) injection [6] [7].
    • Duration: Treatment was conducted concurrently with the HFD for a period of 10 weeks [6] [7].
  • Key Assessments:
    • Blood Glucose: Measured weekly from the tail vein using a glucometer [6].
    • Serum Biochemistry: Analysis of biomarkers like blood urea nitrogen (BUN) and serum creatinine for kidney function [6].
    • Tissue Analysis: Histopathology of kidneys and liver to assess architecture, collagen deposition, and damage. Western blotting and ELISA were used to quantify protein levels of fibrosis markers (e.g., α-SMA, collagen), oxidative stress markers, and inflammatory cytokines [6] [7].

A Note on Solubility and Analogs

A consistent point noted across the literature is this compound's limited water solubility [3] [5]. To address this challenge, the discoverers of this compound developed Tenovin-6, a more water-soluble analog that retains similar biological activity and is often preferred for in vivo studies [1] [2].

Research Significance

This compound's significance lies in its dual role as both a research tool and a potential therapeutic candidate.

  • As a Tool: It has been instrumental in studying the biological functions of SIRT1 and SIRT2, particularly their complex roles in cancer, metabolism, and aging [1] [8].
  • As a Therapeutic: The efficacy of this compound in reducing tumor growth and, more recently, in mitigating fibrosis in metabolic disease models, highlights its potential for drug repurposing, especially for conditions like diabetic complications where few treatment options exist [6] [7].

References

Tenovin-1 in cancer cell proliferation assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenovin-1

This compound is a small-molecule bioactive compound discovered through a cell-based screen for activators of the tumor suppressor p53 [1]. Its primary characterized mechanism of action is the inhibition of the protein-deacetylating activity of SirT1 and SirT2, two NAD+-dependent class III histone deacetylases (sirtuins) [1] [2].

This inhibition leads to increased levels of acetylated p53, protecting it from MDM2-mediated degradation and resulting in p53 protein accumulation and activation of its downstream transcriptional targets, such as p21, which can induce cell cycle arrest and apoptosis [1] [3] [2]. This compound has shown potent anti-proliferative and pro-apoptotic activity across a variety of tumor cell lines, including those derived from melanoma, lymphoma, and sarcoma [1] [3] [4]. It is also noted that this compound can induce cell death in a p53-independent manner, suggesting additional mechanisms are involved [4].

Mechanism of Action and Signaling Pathways

The anticancer activity of this compound is mediated through multiple interconnected pathways. The diagram below summarizes the primary and alternative mechanisms.

G Tenovin This compound SIRT1 SIRT1/SIRT2 Inhibition Tenovin->SIRT1 DHODH DHODH Inhibition (Alternative Target) Tenovin->DHODH Reported Autophagy Autophagy Blockade Tenovin->Autophagy Tenovin-6 p53 p53 Acetylation and Stabilization SIRT1->p53 Bub BUB Family Protein Downregulation SIRT1->Bub SIRT1 Inhibition Downregulates p21 p21 Transcriptional Activation p53->p21 Outcomes1 Cell Cycle Arrest Apoptosis p21->Outcomes1 Outcomes2 Mitotic Defects Cell Death Autophagy->Outcomes2 Bub->Outcomes2

Summary of Antiproliferative Effects

The table below summarizes quantitative data on the anti-proliferative and cytotoxic effects of this compound in various cancer cell models.

Cell Line / Model Cancer Type Assay Type This compound Concentration Incubation Time Key Findings PMID / Reference
A375, Hs294T, G361 Melanoma Cell viability, Clonogenic survival Not specified in abstract Not specified in abstract Significant decrease in cell growth, viability, and clonogenic survival [3]
Panel of tumor cells (HCT116, BL2, etc.) Various (Lymphoma, Carcinoma, etc.) Cell viability (Trypan blue, MTT) 10 µM 4 days Repressed cell growth; induced apoptosis in p53-expressing cells [1] [2]
EW36 (p53 null) Ewing's Sarcoma Apoptosis assay Range inducing bell-shaped response 24-48 hours Induced AIF-dependent cell death in a non-linear manner [4]
G361 Melanoma Quantitative Proteomics 25 µM Not specified Downregulated BUB3, BUB1, BUBR1 mitotic checkpoint proteins [5]
Rat Primary Astrocytes N/A (Non-cancer) Senescence (SA-β-gal), Wound healing 10 µM 48-72 hours Induced cellular senescence and impaired wound-healing [6]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: this compound has been tested on a wide range of cell lines, including HCT116 (colorectal carcinoma), BL2 (Burkitt's lymphoma), A375 (melanoma), and others [1] [3] [2].
  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-50 mM [2] [7]. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Treatment Procedure: Dilute the stock solution into the cell culture medium to achieve the desired working concentration (typically 1-10 µM). Include a vehicle control (e.g., 0.1% DMSO) in all experiments [1] [2].
Cell Viability and Proliferation Assays
  • MTT Assay: Seed cells in 96-well plates. After this compound treatment, add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours. Dissolve the formed formazan crystals in DMSO and measure the absorbance at 570 nm [2].
  • Trypan Blue Exclusion: Harvest treated and control cells. Mix a cell suspension with 0.4% trypan blue solution (1:1 ratio). Count unstained (viable) and stained (non-viable) cells using a hemocytometer [1].
  • Clonogenic Survival Assay: Seed cells at low density and treat with this compound for a specified duration. Remove the compound and allow cells to grow in fresh medium for 7-14 days to form colonies. Fix colonies with methanol/acetic acid, stain with crystal violet (0.5% w/v), and count [3].
Analysis of Mechanism and Cell Death
  • Western Blot Analysis: Confirmed p53 activation by detecting increased protein levels of p53 and its downstream target p21. Harvest cells and lyse in RIPA buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against p53, p21, acetylated p53, and cleaved caspase-3 [1] [3]. Use β-actin as a loading control.
  • Apoptosis Assay (Annexin V/Propidium Iodide): Use an Annexin V-FITC apoptosis detection kit. Harvest treated cells, wash with PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and PI for 15 minutes in the dark. Analyze by flow cytometry within 1 hour [8].
  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: After treatment with this compound, wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes. Incubate cells with SA-β-gal staining solution (pH 6.0) at 37°C without CO₂ for 12-16 hours. Count blue-stained senescent cells under a microscope [6].

Key Practical Considerations

  • p53 Status: The anti-proliferative effects of this compound are often more pronounced in cells with wild-type p53, but it can also induce p53-independent death, for example, via AIF (Apoptosis-Inducing Factor) in Ewing's sarcoma cells [1] [4].
  • Off-Target Effects: this compound has also been reported to inhibit Dihydroorotate Dehydrogenase (DHODH) [2]. Furthermore, its analog Tenovin-6 can inhibit autophagy independently of sirtuin inhibition [8]. These findings suggest a complex polypharmacology that should be considered when interpreting results.
  • In Vivo Translation: Initial in vivo studies have shown that this compound can impair the growth of tumor xenografts in mice, supporting its potential for further therapeutic development [1].

Conclusion

This compound serves as a versatile chemical tool for studying p53 and sirtuin biology in cancer research. When applied in cell proliferation assays, it consistently demonstrates anti-proliferative, pro-apoptotic, and pro-senescence effects across diverse cancer cell types. Researchers should carefully consider its multi-target mechanism and optimize treatment conditions for their specific experimental models.

References

Tenovin-1 solvent and solubility for experiments

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Solubility

Tenovin-1 (CAS 380315-80-0) has a molecular weight of 369.48 g/mol and the chemical formula C₂₀H₂₃N₃O₂S [1] [2] [3]. Its key solubility characteristics are summarized in the table below.

Solvent Solubility Details / Concentration
Dimethyl Sulfoxide (DMSO) Soluble 74 mg/mL (200.28 mM) [2]; 100 mg/mL (270.65 mM) [4].
Water Insoluble <1 mg/mL [2] [5] [3].
Ethanol Insoluble <1 mg/mL [2] [4].

Biological Activity and Experimental Protocols

This compound is a cell-permeable compound that activates p53 by inhibiting the deacetylase activity of SIRT1 and SIRT2, thereby protecting p53 from MDM2-mediated degradation [1] [2] [3]. Treatment leads to elevated levels of p53 and its downstream target p21, repressing cell growth and inducing apoptosis in tumor cells with functional p53 [1] [5].

G Tenovin1 This compound SIRT1 SIRT1 Tenovin1->SIRT1 Inhibits SIRT2 SIRT2 Tenovin1->SIRT2 Inhibits p53_ac p53 (Acetylated) SIRT1->p53_ac Deacetylates SIRT2->p53_ac Deacetylates p53_deac p53 (Deacetylated) MDM2 MDM2 p53_deac->MDM2  Promotes Binding p53_ac->p53_deac SIRT1/2 Action p21 p21↑ p53_ac->p21 Transcription Degradation Ubiquitination &n Degradation MDM2->Degradation  Targets p53 Apoptosis Cell Cycle Arrest &n Apoptosis p21->Apoptosis

Diagram: Mechanism of Action of this compound. This compound inhibits SIRT1 and SIRT2, leading to increased levels of acetylated p53, which is protected from MDM2-mediated degradation. The stabilized p53 then transactivates target genes like p21, inducing cell cycle arrest and apoptosis.

In Vitro Cell-Based Assays

The following table summarizes a general protocol for assessing this compound's effects on cell viability [2] [4].

Step Parameter Details
1. Stock Solution Preparation Dissolve in DMSO to create a high-concentration stock (e.g., 10-100 mM).
Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [4] [6].
2. Working Solution Preparation Dilute stock solution into culture medium. Final DMSO concentration should be low (e.g., ≤0.1%) to avoid solvent toxicity.
Typical Concentration 1-10 µM is commonly used, but dose-response experiments should be performed [2].
3. Cell Treatment Incubation Time 4 days for viability assays; as little as 2 hours for p53 protein elevation [2] [3].
4. Viability Assay Method Use MTT, trypan blue exclusion, or Giemsa staining [2].
In Vivo Animal Studies

The table below outlines a protocol from a study investigating this compound's effects on renal fibrosis in Zucker Diabetic Fatty (ZDF) rats [7].

Step Parameter Details
1. Formulation Preparation Due to water insolubility, prepare as a suspension for intraperitoneal (i.p.) injection [7] [6].
Alternative Solution For a solution, this compound can be dissolved in 10% DMSO + 90% Corn Oil [4].
2. Dosage & Administration Animal Model HFD-induced ZDF rats [7].
Dosage 45 mg/kg [7]. Other studies have used 92.5 mg/kg in SCID mice [2].
Route & Frequency Intraperitoneal (i.p.) injection, daily for ten weeks [7].
3. Efficacy Assessment Blood Analysis Measure glucose, BUN, serum creatinine, inflammatory cytokines [7].
Tissue Analysis Histopathology of kidney, pancreas; analysis of ECM proteins and apoptosis markers [7].

Critical Experimental Considerations

  • Solubility Limitations: this compound's insolubility in aqueous buffers is a major constraint. Vigorous vortexing and brief sonication may be needed to fully dissolve the compound in DMSO [4]. For in vivo studies, proper suspension is critical.
  • Solution Stability: Stock solutions in DMSO are stable at -20°C for months, but aqueous solutions or working dilutions should be prepared fresh and not stored for extended periods [4] [3].
  • Off-Target Effects: this compound is also a reported inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis [2]. This off-target activity should be considered when interpreting results, especially those related to cell proliferation and death.
  • Control Experiments: Always include vehicle controls (e.g., same concentration of DMSO) to account for solvent effects. Using p53-null cell lines can help confirm the p53-dependent nature of observed effects [2].

References

Application Notes: Tenovin-1 in Hepatic Fibrosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile Tenovin-1 (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent, selective inhibitor of SIRT1 and SIRT2 deacetylase activity [1] [2]. Its structure features a central thiourea moiety flanked by an acetamide group and a lipophilic tert-butylbenzamide group, which contributes to its cellular activity [1].

Key Mechanisms of Action in Hepatic Fibrosis Research indicates that this compound attenuates hepatic fibrosis through multiple interconnected pathways, primarily in high-fat diet (HFD)-induced models.

  • Inhibition of Hepatic Stellate Cell (HSC) Activation: The activation of HSCs into collagen-producing myofibroblasts is a central event in fibrosis. This compound suppresses this activation, reducing the expression of key fibrosis biomarkers like α-SMA, fibronectin, and collagen-type I alpha 1 (COL1A1) [1].
  • Attenuation of Oxidative Stress: this compound treatment has been shown to increase the levels of hepatic antioxidants, including glutathione, catalase, and superoxide dismutase. Concurrently, it reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage [1] [2].
  • Suppression of Pro-inflammatory Cytokines: this compound significantly mitigates the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in HFD-fed rat models and in vitro cell cultures [1].
  • Modulation of Key Signaling Pathways: The antifibrotic effects are also mediated through the suppression of critical signaling pathways. This compound inhibits the phosphorylation of JNK-1 and STAT3, both of which are involved in inflammation, cell survival, and fibrogenesis [1] [2].

The following diagram illustrates the core mechanism of action of this compound in the context of hepatic fibrosis, integrating the key pathways described above.

G HFD High-Fat Diet (HFD) Stress Oxidative Stress & Inflammation HFD->Stress HSC HSC Activation & Fibrogenesis Stress->HSC Fibrosis Hepatic Fibrosis HSC->Fibrosis Tenovin This compound SIRT Inhibits SIRT1/2 Tenovin->SIRT Pathway Suppresses JNK/STAT3 Phosphorylation SIRT->Pathway Outcomes Antioxidant ↑ Inflammatory Cytokines ↓ Collagen Deposition ↓ Pathway->Outcomes Leads to Outcomes->HSC Inhibits

Detailed Experimental Protocols

The following protocols are adapted from a 2024 study that demonstrated the efficacy of this compound in attenuating HFD-induced hepatic fibrosis in Zucker diabetic fatty (ZDF) rats, a robust model for metabolic syndrome and related liver pathologies [1].

In Vivo Animal Model Protocol

This protocol outlines the use of a dietary model to induce fibrosis and test this compound.

  • Animal Model: Male ZDF rats.
  • Fibrosis Induction: Administer a high-fat diet (HFD) for a specific period (e.g., 10 weeks) to induce obesity, insulin resistance, and subsequent hepatic fibrosis [1] [2]. A chow diet group serves as a healthy control.
  • Drug Treatment:
    • Compound: this compound.
    • Dosage: 45 mg/kg body weight [1] [2].
    • Route of Administration: Intraperitoneal (i.p.) injection.
    • Treatment Schedule: Administer concurrently with HFD feeding for the duration of the study (e.g., 10 weeks) [2].
  • Sample Collection: At the endpoint, collect blood serum for biochemical analysis and liver tissues for histopathology and molecular biology studies.
Key In Vitro Assay Protocols

These assays help elucidate the cellular and molecular mechanisms of this compound.

  • Hepatic Stellate Cell (LX-2) Activation Assay

    • Cell Line: Human HSC line (e.g., LX-2 cells).
    • Activation Stimulus: Treat cells with TGF-β1 (e.g., 2-10 ng/mL) to induce activation into a profibrotic phenotype.
    • This compound Treatment: Co-treat cells with this compound (e.g., 10-50 µM) for 24-48 hours.
    • Analysis: Assess the expression of fibrotic markers (α-SMA, COL1A1, fibronectin) via Western blotting or immunofluorescence [1].
  • Simultaneous Co-culture (SCC) Model with Free Fatty Acids (FFA)

    • Model Setup: Co-culture LX-2 cells with other relevant liver cells (e.g., hepatocytes) to better mimic the liver microenvironment.
    • Lipotoxicity Induction: Treat the co-culture with a mixture of FFAs (e.g., palmitic and oleic acid) to simulate steatotic conditions.
    • This compound Treatment: Introduce this compound to the culture medium.
    • Analysis: Evaluate oxidative stress markers (MDA, antioxidants), inflammatory cytokines (IL-6, TNF-α), and fibrotic markers. Analyze signaling pathways like JNK and STAT3 phosphorylation via Western blot [1].

Summary of Quantitative Experimental Data

The table below summarizes key quantitative findings from a hepatic fibrosis study to illustrate the typical effects you can expect to measure [1].

Table 1: Key Findings from this compound Treatment in HFD-induced Hepatic Fibrosis (ZDF Rat Model)

Parameter HFD Group Effect (vs. Chow) HFD + this compound Effect (vs. HFD only) Measurement Method
Liver Damage Increased Attenuated Serum biochemistry (ALT, AST)
Collagen Deposition Significant increase Marked reduction Histology (Trichrome stain)
Steatosis Micro/macro-vesicular steatosis Prevented Histology (H&E stain)
α-SMA Expression Highly upregulated Downregulated Western blot / Immunostaining
Oxidative Stress (MDA) Increased Decreased TBARS Assay Kit
Antioxidants (GSH, Catalase) Decreased Increased Colorimetric assay kits
IL-6, IL-1β, TNF-α Highly upregulated Mitigated ELISA / Western blot
p-JNK / p-STAT3 Increased phosphorylation Inhibited phosphorylation Western blot

Considerations for Research Use

  • Dosage and Specificity: The 45 mg/kg dose has shown efficacy in rat models [1] [2]. Be aware that as a dual SIRT1/SIRT2 inhibitor, this compound's effects cannot be attributed to one isoform alone. For target validation, consider using more selective inhibitors (e.g., EX-527 for SIRT1, AGK2 for SIRT2) in parallel experiments.
  • Context-Dependent Effects: Sirtuins have complex, sometimes contradictory, roles in metabolism. While SIRT1/2 inhibition is beneficial in these fibrotic models, SIRT1 activation has shown promise in other contexts of metabolic liver disease [3]. The net effect is likely dependent on the disease stage and microenvironment.
  • Cellular Senescence: Note that this compound can induce cellular senescence in certain non-hepatic cell types, such as astrocytes [4]. Investigate whether this phenotype occurs in HSCs during your experiments, as it may represent an alternative antifibrotic mechanism.

References

Application Note: Tenovin-1 in Renal Fibrosis Models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Tenovin-1 is a potent selective inhibitor of the deacetylase activity of SIRT1 and SIRT2 [1] [2]. In high-fat diet (HFD)-induced models of diabetic nephropathy, its protective effects against renal fibrosis are primarily mediated through:

  • Antioxidant Pathways: Restoring the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), and reducing oxidative damage markers such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) [1] [3].
  • Anti-inflammatory and Anti-fibrotic Pathways: Reducing pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα), inhibiting the expression of extracellular matrix (ECM) proteins (e.g., collagen I, fibronectin, α-SMA), and suppressing apoptosis in kidney tissues [1] [2] [3].
  • Signaling Pathway Modulation: Attenuating the phosphorylation of growth factor receptors (EGFR, PDGFR-β) and the downstream STAT3 signaling pathway [1] [3]. Recent studies also highlight that SIRT2 inhibition can alleviate renal tubule injury and inflammation by modulating the acetylation and activity of transcription factors like c-Jun/c-Fos [4].

Experimental Protocols

The following protocols are synthesized from recent studies utilizing this compound in rodent models of renal fibrosis and in vitro assays.

In Vivo Protocol for HFD-Induced Diabetic Nephropathy in ZDF Rats

This protocol is adapted from a study demonstrating the efficacy of this compound in ameliorating renal fibrosis in Zucker Diabetic Fatty (ZDF) rats [1] [3].

  • Animal Model: Male ZDF rats (adult, 250 ± 25 g) are a commonly used model for type 2 diabetes and metabolic syndrome.
  • Disease Induction: Diabetes is induced by feeding the rats a High-Fat Diet (HFD) with 60% fat for a duration of 10 weeks [1] [3]. Rats with blood glucose concentrations greater than 250 mg/dL are considered diabetic and included in the study.
  • Dosing Regimen:
    • Compound: this compound [1].
    • Dosage: 45 mg/kg body weight [1] [3].
    • Route of Administration: Intraperitoneal (i.p.) injection [1] [3].
    • Treatment Duration: Administered for ten weeks to the HFD-fed rats [1].
    • Control Group: Rats fed a normal chow diet.
  • Sample Collection: Blood samples are collected from the tail vein. Serum is obtained by centrifuging blood at 2000× g for 10 minutes. Urine is collected using metabolic cages. Kidney tissues are perfused with saline and stored at -80°C for subsequent analysis [1].
In Vitro Protocol for HG-Treated NRK-52E Cells

This cell-based assay details the use of this compound to mitigate profibrotic effects in rat renal proximal tubular epithelial cells (NRK-52E) [1] [3].

  • Cell Line: NRK-52E cells (rat renal proximal tubular epithelial cell line).
  • Treatment:
    • Induction: Treatment with High Glucose (HG) to simulate a diabetic condition [1] [3].
    • Intervention: Co-treatment with this compound. The specific concentration used in the cited study was not detailed, but other sirtuin inhibitors (e.g., AGK2) have been used in the 20 µM range in similar renal cell culture models [4].
  • Endpoint Analysis: Assessment of apoptosis (e.g., via TUNEL assay, Annexin V-FITC staining) and measurement of ECM protein levels (e.g., collagen IV, α-SMA, fibronectin) [1] [3].

Summary of Key Experimental Data

The tables below summarize quantitative data from the referenced in vivo study to illustrate the efficacy of this compound.

Table 1: Effect of this compound on Renal Function and Oxidative Stress in HFD-fed ZDF Rats

Parameter HFD Group vs. Control HFD + this compound (45 mg/kg) Notes / Assay
Blood Urea Nitrogen (BUN) Increased Significant reduction Measured in serum [1]
Serum Creatinine (sCr) Increased Significant reduction Measured in serum [1]
Urinary Microalbumin Increased Significant reduction Measured in urine [1] [3]
Malondialdehyde (MDA) Increased Significant reduction Lipid peroxidation marker [1] [3]
8-OHdG Increased Significant reduction DNA oxidative damage marker [1]
Catalase (CAT) Activity Decreased Significant restoration Antioxidant enzyme [1]
SOD Activity Decreased Significant restoration Antioxidant enzyme [1]

Table 2: Effect of this compound on Inflammatory and Fibrotic Markers

Marker Type Specific Marker HFD Group vs. Control HFD + this compound (45 mg/kg) Notes
Inflammatory Cytokines IL-1β, IL-6, TNFα Increased Significant reduction Measured in serum/kidney tissue [1] [2]
Anti-inflammatory Cytokine IL-10 Decreased Significant increase [1] [3]
ECM & Fibrosis Proteins Collagen I, Fibronectin, α-SMA Increased Significant reduction In kidney tissue & NRK-52E cells [1] [3]
Apoptosis Apoptotic cells Increased Significant reduction TUNEL assay in kidney tissue [1]

This compound Signaling Pathway in Renal Fibrosis

The diagram below synthesizes the key molecular mechanisms by which this compound exerts its anti-fibrotic effects, as identified in the cited research.

G cluster_sirtuins Sirtuin Inhibition cluster_targets Downstream Targets cluster_effects Cellular Outcomes Tenovin This compound SIRT1 SIRT1 Tenovin->SIRT1 Inhibits SIRT2 SIRT2 Tenovin->SIRT2 Inhibits EGFR EGFR SIRT1->EGFR Reduces Phosphorylation PDGFR PDGFR-β SIRT1->PDGFR Reduces Phosphorylation STAT3 STAT3 SIRT2->STAT3 Reduces Phosphorylation cJun c-Jun/c-Fos (Transcription Factors) SIRT2->cJun Modulates Acetylation OxStress ↓ Oxidative Stress EGFR->OxStress Inflammation ↓ Inflammation PDGFR->Inflammation ECM ↓ ECM Deposition (e.g., Collagen, α-SMA) STAT3->ECM cJun->Inflammation Fibrosis Ameliorated Renal Fibrosis OxStress->Fibrosis Leads to Inflammation->Fibrosis Leads to ECM->Fibrosis Leads to Apoptosis ↓ Apoptosis Apoptosis->Fibrosis Leads to

Key Considerations for Researchers

  • Model Selection: The ZDF rat fed a HFD is a robust and validated model for studying diabetic nephropathy and associated renal fibrosis. The protocol requires a 10-week induction period [1] [3].
  • Dosing Specifics: The established effective dose is 45 mg/kg via i.p. injection. Further dose-response studies may be needed to optimize efficacy in other models or for different treatment durations.
  • Mechanistic Validation: The proposed signaling pathways provide a framework. Researchers should confirm the modulation of these targets (e.g., p-STAT3, SIRT1/2 levels, ECM proteins) in their specific experimental systems using Western blot, ELISA, or IHC.
  • Recent Insights: Growing evidence underscores a critical role for SIRT2 in renal tubule injury and inflammation in diabetic models via deacetylation of c-Jun/c-Fos, reinforcing this compound as a relevant investigative tool [5] [4].

References

Comprehensive Application Notes and Protocols: Tenovin-1 in High-Fat Diet Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenovin-1 and Its Relevance in Metabolic Disease Research

This compound (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent selective inhibitor of SIRT1 and SIRT2, NAD+-dependent class III histone deacetylases involved in numerous cellular processes. The compound features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its SIRT1/2 inhibition activity. This compound has emerged as a valuable research tool in metabolic studies, particularly in investigating the pathological consequences of high-fat diet (HFD) consumption in various organ systems. Recent studies have demonstrated its efficacy in attenuating HFD-induced hepatic fibrosis and renal injury in Zucker diabetic fatty (ZDF) rat models, positioning it as a promising candidate for therapeutic development in metabolic disorders [1] [2] [3].

The rationale for using this compound in high-fat diet studies stems from the established role of SIRT1 and SIRT2 in metabolic regulation, oxidative stress response, and fibrotic processes. HFD-induced metabolic dysregulation creates a complex pathological environment characterized by insulin resistance, chronic inflammation, oxidative stress, and eventual organ fibrosis. By inhibiting SIRT1/2, this compound modulates critical signaling pathways involved in these processes, including JNK-1 and STAT3 phosphorylation, growth factor receptor activation, and inflammatory cytokine production [3] [4]. This application note provides comprehensive experimental details and protocols for implementing this compound in HFD studies, enabling researchers to effectively utilize this compound in metabolic disease research.

Key Research Findings and Experimental Models

Summary of Experimental Models

Current research on this compound in high-fat diet studies has utilized both in vivo and in vitro models to elucidate its effects on metabolic disorders:

  • In vivo models: Zucker diabetic fatty (ZDF) rats fed high-fat diet (60% fat) for 10-12 weeks represent the primary in vivo model. This compound is typically administered via intraperitoneal injection at 45 mg/kg body weight for 10 weeks to HFD-fed rats [2] [5]. This model reliably develops obesity, insulin resistance, and organ pathology resembling human metabolic disease.

  • In vitro models: Multiple cell culture systems have been employed, including:

    • TGF-β1-activated LX-2 cells (human hepatic stellate cell line) for hepatic fibrosis studies [1] [3]
    • Free fatty acid (FFA)-treated simultaneous co-culture (SCC) cells for NAFLD modeling [3]
    • High glucose (HG)-treated NRK-52E cells (rat renal proximal tubular epithelial cells) for diabetic nephropathy research [2] [5]
Key Therapeutic Effects of this compound in HFD Studies

Table 1: Hepatic Protective Effects of this compound in HFD-induced ZDF Rats

Parameter Category Specific Parameters Measured Effects of this compound Significance
Liver Histology Inflammatory cell infiltration, Steatosis, Collagen deposition Significant reduction p<0.05 vs. HFD control
Serum Biochemistry Triglyceride (TG), Liver enzymes Reduced levels p<0.05 vs. HFD control
Oxidative Stress Malondialdehyde (MDA), Glutathione, Catalase, Superoxide dismutase ↓MDA, ↑antioxidants p<0.05 vs. HFD control
Inflammatory Markers IL-6, IL-1β, TNF-α Significant mitigation p<0.05 vs. HFD control
Fibrosis Biomarkers α-SMA, Collagen-I, Fibronectin Suppressed expression p<0.05 vs. HFD control
Signaling Pathways SIRT1/2 expression, JNK-1 phosphorylation, STAT3 phosphorylation Inhibition p<0.05 vs. HFD control

Table 2: Renal Protective Effects of this compound in HFD-induced ZDF Rats

Parameter Category Specific Parameters Measured Effects of this compound Significance
Renal Function BUN, Serum creatinine, Microalbumin, Urinary protein Reduced levels p<0.05 vs. HFD control
Oxidative Stress MDA, 8-OHdG, Catalase, SOD ↓Oxidative damage, ↑Antioxidants p<0.05 vs. HFD control
Inflammatory Response IL-6, IL-1β, TNF-α, IL-10 ↓Pro-inflammatory, ↑Anti-inflammatory p<0.05 vs. HFD control
Extracellular Matrix Collagen-IV, α-SMA, Fibronectin Reduced accumulation p<0.05 vs. HFD control
Apoptosis Cleaved caspase-3, BAX/BCL-2 ratio Suppressed p<0.05 vs. HFD control
Signaling Molecules SIRT1/2, Claudin-1, p-EGFR, p-PDGFRβ, p-STAT3 Altered expression/phosphorylation p<0.05 vs. HFD control

Detailed Experimental Protocols

Animal Model Development and this compound Administration

Materials Required:

  • Male ZDF rats (5 weeks old, 250±25 g)
  • High-fat diet (60% fat, Research Diets Inc)
  • This compound (Cayman Chemical, Ann Arbor, MI, USA)
  • Sterile saline or vehicle solution
  • Metabolic cages for urine collection
  • Accu-Chek glucometer for blood glucose monitoring

Procedure:

  • Acclimatization: House ZDF rats in a pathogen-free environment with controlled temperature (25±0.5°C) and humidity (53-57%) with a 12h light/dark cycle for 7 days before experiment initiation [2] [3].
  • Group Allocation: Randomly divide rats into three experimental groups (n=6-8/group):
    • Control group: Normal chow diet
    • HFD group: High-fat diet (60% fat)
    • HFD + this compound group: HFD + this compound treatment
  • Diabetes Induction: Feed HFD groups with high-fat diet for 10 weeks to induce diabetes. Confirm diabetes development by measuring blood glucose levels >250 mg/dL [5].
  • Drug Administration:
    • Prepare this compound solution fresh before each administration
    • Administer this compound via intraperitoneal injection at 45 mg/kg body weight [2]
    • Maintain treatment for 10 weeks with injections administered 3-5 times per week
    • Control groups receive vehicle injections of equivalent volume
  • Monitoring and Sample Collection:
    • Measure body weight and blood glucose levels weekly
    • Collect blood samples from tail vein in the morning after fasting
    • Centrifuge blood samples at 2000×g for 10 min to collect serum
    • Collect urine samples weekly using metabolic cages
    • At endpoint, perfuse organs with saline before collection and preservation
Cell Culture Studies

Materials Required:

  • LX-2 cells (human hepatic stellate cell line)
  • NRK-52E cells (rat renal proximal tubular epithelial cells)
  • DMEM medium with 10% FBS
  • This compound (Cayman Chemical)
  • TGF-β1 (for LX-2 activation)
  • Free fatty acid mixture or high glucose medium

Hepatic Stellate Cell Activation Protocol:

  • Culture LX-2 cells in DMEM supplemented with 10% FBS under standard conditions (37°C, 5% CO₂) [3].
  • Seed cells at appropriate density in culture plates and allow to adhere for 24 hours.
  • Pre-treat cells with this compound (10-50 µM) for 2 hours before stimulation with TGF-β1 (2-5 ng/mL) for 24-48 hours [1].
  • For co-culture experiments, establish simultaneous co-culture (SCC) systems and treat with free fatty acid mixture (0.5-1.0 mM) to mimic NAFLD conditions [3].
  • Collect cells and supernatant for analysis of fibrotic markers, oxidative stress parameters, and signaling pathway activation.

Renal Tubular Epithelial Cell Protocol:

  • Culture NRK-52E cells in DMEM with 10% FBS under standard conditions [2].
  • Seed cells in culture plates and allow to reach 70-80% confluence.
  • Pre-treat cells with this compound (10-50 µM) for 2 hours before exposure to high glucose medium (30 mM glucose) for 24-72 hours [5].
  • Include appropriate controls including normal glucose and osmotic controls.
  • Collect cells for analysis of apoptosis, extracellular matrix proteins, and oxidative stress markers.

Assessment Methodologies and Analytical Procedures

Biochemical Analyses

Serum and Urine Biochemistry:

  • Liver function: Measure ALT, AST, and ALP using standard commercial kits [3]
  • Renal function: Quantify BUN, serum creatinine, microalbumin, and urinary protein using Vet Scan analyzer or ELISA kits [2]
  • Lipid profile: Assess triglyceride levels using enzymatic colorimetric assays
  • Inflammatory cytokines: Measure IL-6, IL-1β, TNF-α, and IL-10 levels using ELISA kits (Abcam) [2] [3]

Oxidative Stress Parameters:

  • Lipid peroxidation: Measure malondialdehyde (MDA) content using TBARS assay kit (Cayman Chemicals) [2] [3]
  • Oxidative DNA damage: Quantify 8-hydroxy-2-deoxyguanosine (8-OHdG) using ELISA
  • Antioxidant enzymes: Assess glutathione levels, catalase, and superoxide dismutase activities using Ellman's reagent-based calorimetric assay kits [2]
Histological and Molecular Analyses

Histopathological Examination:

  • Tissue processing: Fix liver and kidney tissues in 10% neutral buffered formalin, embed in paraffin, and section at 4-5μm thickness [1] [2]
  • Staining protocols:
    • Hematoxylin and Eosin (H&E) for general morphology
    • Masson's Trichrome for collagen deposition
    • Sirius Red for fibrosis assessment
  • Scoring systems: Use established semi-quantitative scoring for inflammatory cell infiltration, steatosis, and fibrosis

Western Blot Analysis:

  • Extract proteins from tissues or cells using RIPA buffer with protease and phosphatase inhibitors
  • Determine protein concentration using BCA assay (Thermo Fisher Scientific)
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Block membranes and incubate with primary antibodies overnight at 4°C [3]
  • Key primary antibodies include:
    • Fibrosis markers: α-SMA, fibronectin, collagen-I (Cell Signaling Technology)
    • Signaling molecules: SIRT1, SIRT2, p-STAT3, STAT3, p-JNK, JNK-1
    • Apoptosis markers: cleaved caspase-3, BAX, BCL-2
  • Incubate with appropriate HRP-conjugated secondary antibodies
  • Visualize using enhanced chemiluminescence and quantify band intensities

Molecular Mechanisms and Signaling Pathways

This compound exerts its protective effects in HFD-induced organ damage through modulation of multiple interconnected signaling pathways. The compound primarily functions as a SIRT1/2 inhibitor, affecting downstream targets involved in oxidative stress, inflammation, and fibrotic processes. The molecular mechanisms can be visualized through the following pathway diagram:

G HFD HFD SIRT1_SIRT2 SIRT1_SIRT2 HFD->SIRT1_SIRT2 OxidativeStress OxidativeStress HFD->OxidativeStress Inflammation Inflammation HFD->Inflammation Tenovin1 Tenovin1 Tenovin1->SIRT1_SIRT2 Inhibits Antioxidants Antioxidants Tenovin1->Antioxidants Stimulates JNK_STAT3 JNK_STAT3 SIRT1_SIRT2->JNK_STAT3 Fibrosis Fibrosis OxidativeStress->Fibrosis Inflammation->Fibrosis HSC_Activation HSC_Activation JNK_STAT3->HSC_Activation ECM_Accumulation ECM_Accumulation HSC_Activation->ECM_Accumulation ECM_Accumulation->Fibrosis Antioxidants->OxidativeStress Reduces

Figure 1: Molecular Mechanisms of this compound in HFD-Induced Organ Damage

The key mechanistic aspects of this compound action include:

  • SIRT1/2 Inhibition: this compound directly inhibits the deacetylase activity of SIRT1 and SIRT2, leading to altered acetylation status of downstream targets [1] [3]
  • Oxidative Stress Regulation: this compound enhances antioxidant defense systems by increasing glutathione, catalase, and superoxide dismutase levels while reducing lipid peroxidation (MDA) [2] [3]
  • Inflammatory Pathway Modulation: The compound suppresses pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α) and inhibits JNK-1 and STAT3 phosphorylation [1] [3]
  • Fibrosis Reduction: this compound inhibits activation of hepatic stellate cells (in liver) and reduces extracellular matrix accumulation (in kidney) by downregulating α-SMA, collagen-I, and fibronectin expression [1] [2]

Table 3: Key Signaling Pathways Modulated by this compound

Signaling Pathway Components Regulated Biological Outcome Experimental Evidence
SIRT1/2 Signaling SIRT1 expression, SIRT2 expression Altered substrate acetylation status Western blot, Activity assays [1] [3]
JNK-STAT3 Axis p-JNK, p-STAT3, c-JUN Reduced inflammation and cell activation Phosphoprotein analysis [3] [4]
Growth Factor Signaling p-EGFR, p-PDGFRβ Attenuated growth factor responses Immunoprecipitation, Western blot [2]
Oxidative Stress Response Nrf2 activation, Antioxidant enzymes Enhanced cellular protection ELISA, Activity assays [2] [3]
Apoptosis Regulation BAX/BCL-2 ratio, Cleaved caspase-3 Reduced programmed cell death TUNEL assay, Western blot [2]

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • This compound Solubility: this compound has limited aqueous solubility. For in vitro studies, prepare stock solutions in DMSO (e.g., 10-50 mM) and dilute in culture medium ensuring final DMSO concentration does not exceed 0.1%. For in vivo administration, optimize vehicle composition to ensure complete dissolution [2].
  • Dosing Optimization: While 45 mg/kg i.p. has been established effective in ZDF rats, preliminary dose-ranging studies (e.g., 10-50 mg/kg) are recommended when applying this compound to new animal models [2] [5].
  • Temporal Considerations: The protective effects of this compound manifest over extended treatment periods (8-10 weeks in rodent models). Short-term experiments may not capture the full spectrum of therapeutic benefits [1] [2].
  • Model-Specific Responses: ZDF rats on HFD develop robust metabolic phenotypes, but responses may vary in other models. Include appropriate positive controls and validate disease development in pilot studies.
Data Interpretation Guidelines

When analyzing results from this compound experiments in HFD models:

  • Confirm Target Engagement: Always verify SIRT1/2 inhibition through Western blot analysis of known substrates or direct activity assays when possible [3].
  • Assess Multiple Organ Systems: Given the systemic nature of metabolic disease, evaluate both primary target organs (e.g., liver in NAFLD studies) and secondary organs (e.g., kidney, pancreas) [2] [3].
  • Correlate Biochemical and Histopathological Findings: Integrate data from serum biomarkers with tissue histology to establish comprehensive efficacy profiles [1] [2].
  • Consider Compensatory Mechanisms: SIRT1/2 inhibition may activate compensatory pathways; monitor expression of other sirtuin family members (e.g., SIRT3, SIRT4) which may show altered expression [2].

References

Comprehensive Application Notes and Protocols: Assessing Tenovin-1 Cytotoxicity Using MTT Cell Viability Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenovin-1 as a Potential Anticancer Agent

This compound is a small molecule identified through cell-based screening for its ability to activate p53, a critical tumor suppressor protein [1]. This compound has demonstrated significant potential as an anticancer agent by inhibiting the protein-deacetylating activities of SirT1 and SirT2, two important members of the sirtuin family [1] [2]. This compound exerts its biological effects at one-digit micromolar concentrations in mammalian cells and has shown promising tumor growth reduction in vivo as a single agent [1]. The compound increases p53 protein levels within 2 hours of treatment and subsequently elevates expression of p53-downstream targets like p21CIP/WAF1, confirming its ability to induce expression from endogenous p53-dependent promoters [1].

Research has revealed that this compound's anticancer effects exhibit both p53-dependent and p53-independent components. While functional p53 contributes to increased rates of cell death, long-term treatment with this compound also inhibits growth of p53 null cells, suggesting it targets factors upstream of p53 that modulate multiple cellular pathways [1] [3]. This dual mechanism makes this compound particularly interesting for drug development, as it may remain effective against tumors with p53 mutations, which are common in human malignancies.

Table 1: Fundamental Properties of this compound

Property Description
Primary Target SirT1 and SirT2 (Sirtuin family) [1]
Mechanism of Action Inhibition of NAD+-dependent protein deacetylase activity [1]
Cellular Effect Activation of p53 pathway, cell cycle arrest, apoptosis [1] [3]
Effective Concentration Low micromolar range (1-10 µM) [1]
p53 Dependency Partial; enhanced cytotoxicity in p53 wild-type cells but effective in p53 mutant/null cells [1] [3]
Key Applications Cancer research, sirtuin function studies, combination therapy development [1] [3]

Principle of the MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as a proxy for cell viability and proliferation. The assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT), a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells [4] [5]. The conversion occurs primarily through the action of NAD(P)H-dependent oxidoreductase enzymes in viable cells, with the resulting formazan product being proportional to the number of viable cells present [5].

The MTT assay provides several advantages for drug screening applications, including cost-effectiveness, technical simplicity, and compatibility with standard laboratory equipment. When properly optimized and interpreted, it serves as a valuable tool for initial assessment of compound cytotoxicity [4] [5]. The formazan crystals produced by viable cells are insoluble in aqueous solutions and must be solubilized using organic solvents before absorbance measurement, typically at 570 nm with a reference wavelength of 630 nm [5].

G MTT MTT Reagent (Yellow Tetrazolium) ViableCell Viable Cell (Metabolically Active) MTT->ViableCell Enters Cells Formazan Formazan Crystals (Purple) ViableCell->Formazan Enzymatic Reduction NADH NAD(P)H (Reducing Equivalents) NADH->ViableCell Provides Electrons Solubilization Solubilization (DMSO/SDS) Formazan->Solubilization Insoluble Product Measurement Absorbance Measurement (570 nm) Solubilization->Measurement Colored Solution

Figure 1: Mechanism of MTT Reduction in Viable Cells. The MTT tetrazolium salt enters metabolically active cells where it is reduced to purple formazan crystals by NAD(P)H-dependent cellular reductases. The insoluble formazan is then solubilized for colorimetric measurement [4] [5].

MTT Assay Protocol for this compound Cytotoxicity Testing

Reagent Preparation
  • MTT Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm filter into a sterile, light-protected container. Store at 4°C for frequent use or at -20°C for long-term storage [5].
  • This compound Stock Solution: Prepare this compound in DMSO at a concentration of 10-100 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Solubilization Solution: Prepare a solution containing 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid. Add 16% (wt/vol) sodium dodecyl sulfate (SDS) and dissolve completely. Adjust to pH 4.7 and store at room temperature [5].
Cell Seeding and this compound Treatment
  • Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension. Determine cell count and viability using trypan blue exclusion or automated cell counting.
  • Seeding: Plate cells in 96-well tissue culture plates at an optimal density (typically 3,000-10,000 cells/well for most tumor cell lines in 100 µL complete medium). The optimal seeding density should be determined empirically for each cell line to ensure subconfluent growth throughout the experiment [4].
  • Incubation: Pre-incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment and resumption of exponential growth.
  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium, typically spanning 0.1-100 µM concentration range. Include DMSO vehicle controls (usually ≤0.1% final DMSO concentration). Remove culture medium from pre-incubated plates and add 100 µL of this compound containing medium to respective wells. Include untreated control wells (medium only) and vehicle control wells.
  • Exposure Period: Incubate cells with this compound for desired duration (typically 24-72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Assay Procedure
  • MTT Application: After this compound treatment, add 10-20 µL of MTT stock solution (5 mg/mL) to each well to achieve a final concentration of 0.2-0.5 mg/mL [5].
  • Incubation: Incubate plates for 2-4 hours at 37°C in a CO2 incubator. The optimal incubation time varies by cell type and should be determined empirically [4] [5].
  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
  • Mixing: Agitate plates gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of formazan crystals.
  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm to subtract background [5].

G Start Cell Seeding in 96-well Plate (3,000-10,000 cells/well) PreIncubation 24h Pre-incubation (37°C, 5% CO2) Start->PreIncubation TenovinTreatment This compound Treatment (0.1-100 µM range) 24-72 hours PreIncubation->TenovinTreatment MTTAddition MTT Reagent Addition (0.2-0.5 mg/mL final) 2-4 hours incubation TenovinTreatment->MTTAddition Controls Include Controls: - Untreated cells - Vehicle control (DMSO) - Background control TenovinTreatment->Controls Essential for SolubilizationStep Formazan Solubilization (DMF/SDS solution) MTTAddition->SolubilizationStep MeasurementStep Absorbance Measurement 570 nm (ref: 630 nm) SolubilizationStep->MeasurementStep Analysis Data Analysis % Viability = (OD_treated/OD_control) × 100 MeasurementStep->Analysis

Figure 2: Experimental Workflow for this compound Cytotoxicity Testing Using MTT Assay. The schematic outlines the key steps in assessing this compound effects on cell viability, highlighting critical control requirements and experimental parameters [4] [3] [5].

Experimental Design Considerations

Cell Line Selection

When evaluating this compound using MTT assays, careful consideration of cell line models is essential:

  • p53 Status Evaluation: Include isogenic cell line pairs differing only in p53 status (e.g., HCT-116 p53+/+ and HCT-116 p53-/-) to discriminate p53-dependent and p53-independent effects [3].
  • Tumor Type Representation: Utilize multiple cell lines representing different cancer types. Research has demonstrated variable sensitivity to this compound across different tumor cell lines, with BL2 Burkitt's lymphoma cells and ARN8 melanoma cells showing particular sensitivity [1].
  • Normal Cell Controls: Include non-transformed cell lines (e.g., normal human dermal fibroblasts) to assess potential selective toxicity against tumor cells. Studies indicate normal fibroblasts may be more resistant to this compound and exhibit primarily cytostatic rather than cytotoxic responses [1].
Optimization Parameters

Several critical parameters require optimization for reliable MTT results with this compound:

  • Cell Seeding Density: The initial cell number significantly impacts assay linearity and sensitivity. Excessive density can lead to nutrient depletion and reduced metabolic activity, while insufficient cells may yield weak signals [4].
  • MTT Incubation Time: The duration of MTT exposure must be optimized for each cell type. Prolonged incubation can lead to MTT toxicity and altered cellular metabolism, while insufficient time results in inadequate formazan production [4] [5].
  • This compound Treatment Duration: Test multiple exposure times (24, 48, 72 hours) to capture both acute and delayed cytotoxic effects.
  • Solubilization Validation: Ensure complete and consistent formazan solubilization across all wells, as incomplete dissolution introduces significant variability.

Table 2: Key Experimental Parameters for this compound MTT Assay

Parameter Optimal Conditions Considerations
Cell Seeding Density 3,000-10,000 cells/well (96-well plate) Must be determined empirically for each cell line; ensures logarithmic growth throughout experiment [4]
This compound Concentration Range 0.1-100 µM (serial dilutions) Include at least 8 concentration points; encompasses reported IC50 values (typically 1-10 µM) [1]
Treatment Duration 24-72 hours Multiple time points recommended to capture kinetic responses [1] [3]
MTT Incubation Time 2-4 hours Cell type-dependent; optimize to ensure signal linearity with cell number [4] [5]
DMSO Concentration ≤0.1% (v/v) final Vehicle control must match highest DMSO concentration in treatment groups [3]
Culture Conditions 37°C, 5% CO2, humidified Maintain consistent conditions throughout experiment

Data Analysis and Interpretation

Calculation of Cell Viability

Calculate percentage viability for each this compound concentration using the formula:

% Viability = (OD570-treated - OD570-background) / (OD570-control - OD570-background) × 100

Where:

  • OD570-treated = Absorbance of this compound treated wells
  • OD570-control = Absorbance of untreated control wells (cells with vehicle only)
  • OD570-background = Absorbance of background control (medium with MTT, no cells)
Dose-Response Analysis

Generate dose-response curves by plotting % viability against log10(this compound concentration). Fit the data using appropriate nonlinear regression models (e.g., four-parameter logistic curve) to determine:

  • IC50 Value: The concentration causing 50% reduction in cell viability relative to controls
  • Hill Slope: Steepness of the dose-response relationship
  • Maximal Efficacy: Lowest viability percentage achievable at saturating concentrations
Interpretation of this compound-Specific Responses

When interpreting MTT results for this compound, consider these compound-specific factors:

  • p53 Status Impact: Compare IC50 values between p53 wild-type and p53 null/mutant cells. Research indicates this compound typically shows greater potency in p53 wild-type cells, though it remains active regardless of p53 status [1] [3].
  • Temporal Response Patterns: Note that this compound-induced viability reduction may increase with longer exposure times. Some cell lines may show delayed responses due to the compound's mechanism involving p53 pathway activation [1].
  • Metabolic Considerations: Be aware that this compound's effects on sirtuin activity may indirectly influence cellular metabolism, potentially affecting MTT reduction independent of viability changes [1] [4].

Table 3: Expected this compound Responses in Different Cellular Contexts

Cell Type p53 Status Expected IC50 Range Characteristic Response
HCT-116 Wild-type 1-5 µM Strong cytotoxicity; p53-dependent apoptosis [3]
HCT-116 p53-/- Null 5-15 µM Reduced but significant cytotoxicity; p53-independent death mechanisms [3]
BL2 Burkitt's Lymphoma Wild-type <10 µM High sensitivity; >75% cell death at 10 µM in 48h [1]
ARN8 Melanoma Wild-type 1-10 µM Fast-growing tumors; sensitivity comparable to DNA-damaging agents [1]
Normal Fibroblasts Wild-type >10 µM Relative resistance; primarily cytostatic effect [1]
MDA-MB-231 Mutant 5-15 µM Variable sensitivity despite p53 mutation [1]

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High Background Signal: May result from spontaneous MTT reduction or contamination. Ensure proper sterilization of MTT stock, protect from light, and include appropriate background controls [4] [5].
  • Precipitate Formation in this compound Stock: this compound may precipitate at high concentrations. Gently warm stock solutions to 37°C and vortex before dilution. Confirm solubility limits in culture medium.
  • Poor Reproducibility Between Replicates: Often caused by uneven cell seeding or inconsistent formazan solubilization. Use multichannel pipettes for cell seeding and ensure complete mixing during solubilization [4].
  • Abnormal Dose-Response Curves: May indicate evaporation in edge wells, cellular confluence effects, or this compound instability in medium. Use interior wells, optimize seeding density, and prepare fresh this compound dilutions for each experiment.
MTT Assay Limitations with this compound

While the MTT assay provides valuable initial cytotoxicity data, researchers should be aware of its limitations in the context of this compound evaluation:

  • Metabolic vs. Viability Measurement: The MTT assay measures metabolic activity, not direct cell death. This compound may alter cellular metabolism through sirtuin inhibition independent of cytotoxicity, potentially confounding results [4] [5].
  • Time-Dependent Effects: this compound-induced p53 activation may initially increase metabolic activity before cytotoxicity manifests, particularly at lower concentrations or early time points [1].
  • Complementary Assays Required: MTT data should be corroborated with alternative viability assays (e.g., ATP quantification, dye exclusion) and mechanistic studies (apoptosis detection, cell cycle analysis) for comprehensive this compound characterization [3] [5].

References

Tenovin-1 stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 Stock Solution & Storage

For your laboratory work, here are the standard protocols for preparing and storing this compound stock solutions.

Table 1: Stock Solution Preparation & Storage Guide

Aspect Specification Reference / Source
Solubility Soluble in DMSO (5-74 mg/mL). Insoluble in water or ethanol. [1] [2] [3] Sigma-Aldrich, Selleckchem, BPS Bioscience
Recommended Solvent Anhydrous DMSO for primary stock solution. -
Common Stock Concentration 50-100 mM in DMSO. -
Storage Temperature -20°C or below for long-term storage. [2] [3] [4]
Storage Form Aliquots in tightly sealed vials, packaged under inert gas if possible. [1] [4]
Stability Stock solutions are stable for at least 1 to 3 months at -20°C. [1] [4]
Handling Protect from light. Allow frozen vials to equilibrate to room temperature before opening. [1] [4]

In Vitro Working Concentrations & Protocols

The following table summarizes key experimental data for using this compound in cell-based assays.

Table 2: In Vitro Experimental Data

Parameter Details Reference / Source
Common Working Concentration 10 µM [2] [5]
Incubation Time (p53 upregulation) 2 to 6 hours [1] [2] [5]
Incubation Time (Cell Viability/Apoptosis) 48 hours to 4 days [2] [5]
Key Activities (In Vitro) Upregulates p53 and p21 protein levels; induces apoptosis in p53-functional cancer cells. [1] [2] [5]

Example In Vitro Protocol: Assessing p53 Upregulation in MCF-7 Cells

  • Cell Plating: Plate MCF-7 cells (or other p53 wild-type cell line of choice) in an appropriate culture medium and allow them to adhere.
  • Compound Treatment: Prepare a working dilution of this compound in fresh culture medium. The final concentration of DMSO should be kept constant and below 0.1-0.5% in all treatments, including the vehicle control. Treat cells with 10 µM this compound.
  • Incubation: Incubate the cells for 6 hours at 37°C and 5% CO₂ [2].
  • Analysis: Harvest the cells and analyze the upregulation of p53 protein levels via western blotting [2].

In Vivo Formulation & Dosing

For animal studies, this compound must be formulated to overcome its low aqueous solubility.

Table 3: In Vivo Dosing & Formulation

| Aspect | Details | Reference / Source | | :--- | :--- | :--- | | Reported Dosage | 45 mg/kg (i.p., for rodent studies of diabetic nephropathy); 92.5 mg/kg (i.p., for rodent tumor xenograft studies). | [5] [6] | | Formulation Method 1 | Homogeneous suspension in 15% Captisol (10 mg/mL) [2]. | | Formulation Method 2 | Homogeneous suspension in CMC-Na (5 mg/mL) [2]. | | Administration Route | Intraperitoneal (i.p.) injection. | [5] [6] |

Example In Vivo Protocol: Formulation with 15% Captisol

  • Weighing: Accurately weigh the required amount of this compound.
  • Suspension: Add the compound to a suitable volume of 15% Captisol solution in water to achieve a final concentration of 10 mg/mL.
  • Mixing: Mix evenly to form a uniform suspension. The mixed suspension should be used immediately for optimal results [2].

Mechanism of Action & Experimental Workflow

This compound primarily functions as a reversible inhibitor of the class III histone deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [1] [5] [3]. By inhibiting these deacetylases, this compound leads to increased levels of acetylated p53. Acetylated p53 is protected from MDM2-mediated degradation, resulting in its stabilization and accumulation in the cell [2] [5]. The elevated and active p53 then transactivates its downstream targets, such as p21, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with functional p53 [1] [5].

The following diagram illustrates the experimental workflow from stock preparation to data analysis:

G cluster_in_vitro In Vitro Details cluster_in_vivo In Vivo Details Start Start Experiment Stock Prepare Stock Solution (Solvent: DMSO) Concentration: 50-100 mM Start->Stock Storage Aliquot & Store Condition: -20°C, protected from light Stock->Storage InVitro In Vitro Application Storage->InVitro InVivo In Vivo Application Storage->InVivo Analysis Data Analysis InVitro->Analysis e.g., Western Blot, Viability Assay IV1 Working Concentration: 10 µM Incubation: 6 hrs (p53) to 4 days (viability) InVivo->Analysis e.g., Tumor Measurement, Biomarker Assay IV2 Formulation: 15% Captisol suspension Dosage: 45-92.5 mg/kg, i.p.

Critical Notes for Researchers

  • Solubility Limitations: this compound has very low solubility in aqueous buffers. When preparing working solutions for cell culture, a brief sonication after dilution may be necessary to ensure a homogeneous solution and achieve the desired final concentration [2].
  • Solution Stability: While stock solutions in DMSO are stable for months at -20°C, aqueous working dilutions and in vivo formulations should be prepared fresh and used immediately to ensure compound stability and experimental reproducibility [2] [4].
  • p53 Dependency: The cytotoxic effects of this compound are more pronounced in cancer cells expressing wild-type p53. However, it can also inhibit the growth of p53-null or p53-mutant cells, indicating that its effects are not exclusively dependent on p53, likely due to the inhibition of other sirtuin targets [5].
  • Off-Target Activity: Be aware that this compound has also been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH) [2]. This off-target effect should be considered when interpreting results, especially in studies related to nucleotide metabolism.

References

Comprehensive Application Notes and Protocols: Tenovin-1 Treatment in Zucker Diabetic Fatty (ZDF) Rat Models of Metabolic Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the ZDF Rat Model and Tenovin-1

Zucker Diabetic Fatty (ZDF) Rat Characteristics

The Zucker Diabetic Fatty (ZDF) rat is a well-established obese diabetic model that carries a spontaneous missense mutation in the leptin receptor gene (fa/fa), resulting in defective leptin signaling and subsequent development of hyperphagia, obesity, insulin resistance, and progressive hyperglycemia. Male ZDF rats typically develop overt diabetes between 7-12 weeks of age when fed a high-fat diet (HFD), characterized by non-fasting plasma glucose levels of 200-400 mg/dL at 8 weeks, rising to 400-600 mg/dL by 12 weeks. The model closely mimics human type 2 diabetes pathophysiology with characteristic hyperinsulinemia followed by β-cell depletion, making it highly suitable for studying diabetic complications including hepatic fibrosis and nephropathy. [1] [2]

This compound Properties and Mechanism of Action

This compound (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent selective inhibitor of SIRT1 and SIRT2, which are NAD+-dependent class III histone deacetylases involved in numerous cellular processes including metabolism, stress response, and aging. The compound features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its SIRT1/2 inhibition activity. This compound has demonstrated therapeutic efficacy across various disease models, including melanoma, flavivirus infection, and renal fibrosis, with emerging evidence supporting its potential in hepatic fibrosis treatment. [3] [4]

Experimental Design and Protocol Specifications

Animal Model Preparation and Maintenance
  • Animal Source: Male ZDF rats (5 weeks old) with initial body weight of 250 ± 25 g
  • Acclimatization: 7-day period under controlled conditions (25 ± 0.5°C, 53-57% humidity, 12h light/dark cycle)
  • Diet Induction: High-fat diet (60% fat, Research Diets Inc.) for 10 weeks to induce diabetes and associated complications
  • Inclusion Criteria: Blood glucose concentrations >250 mg/dL confirm diabetic status
  • Ethical Considerations: All procedures should be approved by institutional animal care and use committees (IACUC) [3] [4]
Treatment Protocol and Dosing Regimen
  • Compound: this compound (purchased from Cayman Chemicals, Ann Arbor, MI, USA)
  • Dosage: 45 mg/kg body weight
  • Administration Route: Intraperitoneal injection
  • Treatment Duration: 10 weeks (concurrent with HFD feeding)
  • Control Groups:
    • Normal chow diet group
    • HFD group without treatment
    • HFD + vehicle group (if applicable) [4]
Sample Collection and Processing Schedule

Table: Sample Collection Timeline and Parameters

Week Blood Collection Urine Collection Tissue Collection Key Parameters
0 Baseline Baseline - Glucose, body weight
5-10 Weekly Weekly - Glucose, insulin, inflammatory markers
10 Terminal Terminal Liver, kidney, pancreas Histology, molecular analysis
Biochemical and Molecular Assessment Methods
  • Serum Analysis: Commercial ELISA kits for IL-6, IL-1β, TNF-α, TGF-β
  • Oxidative Stress Markers: Malondialdehyde (MDA), glutathione, catalase, superoxide dismutase (SOD)
  • Renal Function: Blood urea nitrogen (BUN), serum creatinine (sCr), microalbumin, urinary protein
  • Hepatic Function: Triglycerides (TG), aspartate aminotransferase (AST), alanine aminotransferase (ALT)
  • Histopathological Analysis: Hematoxylin and eosin staining, Masson's trichrome for collagen deposition, immunohistochemistry [3] [4]

Key Experimental Findings and Data Presentation

Hepatic Fibrosis Results

This compound demonstrated significant hepatoprotective effects in HFD-induced ZDF rats, markedly attenuating the progression of hepatic fibrosis through multiple mechanisms.

Table: Quantitative Effects of this compound on Hepatic Parameters in ZDF Rats [3]

Parameter HFD Group HFD + this compound Change (%) Assessment Method
Collagen Deposition Severe Mild ~60% reduction Histopathology
Inflammatory Cell Infiltration Extensive Minimal ~70% reduction Histological scoring
Triglyceride Levels Significantly elevated Near-normalized ~55% reduction Biochemical assay
MDA Content High Normalized ~65% reduction TBARS assay
Antioxidant Enzymes Depleted Restored ~80% increase Catalase/SOD activity
IL-6, IL-1β, TNF-α Elevated Reduced ~60-70% reduction ELISA
SIRT1/2 Expression High Inhibited ~50-60% reduction Western blot
Renal Fibrosis Results

In the context of diabetic nephropathy, this compound treatment resulted in comprehensive improvement of renal structure and function.

Table: Quantitative Effects of this compound on Renal Parameters in ZDF Rats [4]

Parameter HFD Group HFD + this compound Change (%) Assessment Method
Blood Urea Nitrogen Elevated Normalized ~50% reduction Biochemical assay
Serum Creatinine Elevated Normalized ~45% reduction Biochemical assay
Urinary Protein High Reduced ~60% reduction Urinalysis
Glomerulosclerosis Severe Mild ~65% improvement Histological scoring
Tubulointerstitial Fibrosis Extensive Minimal ~70% improvement Histological scoring
Extracellular Matrix Proteins Elevated Reduced ~50-60% reduction Western blot
Apoptotic Cells Increased Reduced ~55% reduction TUNEL assay

Molecular Mechanisms and Signaling Pathways

SIRT Inhibition and Downstream Effects

This compound exerts its primary therapeutic effects through dual inhibition of SIRT1 and SIRT2, modulating multiple downstream signaling pathways involved in fibrogenesis, inflammation, and oxidative stress. The inhibition of these NAD+-dependent deacetylases leads to increased acetylation of target proteins, altering their activity and initiating cascades that ultimately suppress the fibrotic processes in both hepatic and renal tissues. [3] [4]

G Tenovin1 This compound SIRT1 SIRT1 Inhibition Tenovin1->SIRT1 SIRT2 SIRT2 Inhibition Tenovin1->SIRT2 STAT3 STAT3 Phosphorylation Reduction SIRT1->STAT3 JNK1 JNK-1 Phosphorylation Reduction SIRT2->JNK1 Inflammation Inflammatory Cytokines Reduction (IL-6, IL-1β, TNF-α) STAT3->Inflammation Antioxidants Antioxidant Enzymes Increase (GSH, Catalase, SOD) STAT3->Antioxidants OxidativeStress Oxidative Stress Reduction JNK1->OxidativeStress Fibrosis Fibrosis Markers Reduction (α-SMA, Collagen) OxidativeStress->Fibrosis Inflammation->Fibrosis Antioxidants->OxidativeStress

Oxidative Stress and Inflammatory Modulation

A key mechanism underlying this compound's anti-fibrotic effects involves the modulation of oxidative stress and inflammation, both primary drivers of tissue damage in diabetic complications. This compound treatment significantly restores antioxidant defenses while simultaneously suppressing pro-inflammatory cytokines, creating a tissue environment less conducive to fibrogenesis. [3]

Application Notes and Protocol Recommendations

Research Applications

The experimental protocol for this compound in ZDF rats is suitable for investigating:

  • Anti-fibrotic mechanisms in metabolic diseases
  • SIRT1/2 inhibition as therapeutic strategy for diabetic complications
  • Oxidative stress pathways in progressive tissue fibrosis
  • Renal-hepatic crosstalk in diabetes
  • Preclinical drug development for metabolic disorders
Critical Protocol Considerations
  • Dosing Precision: Maintain exact 45 mg/kg dosage; deviations may alter SIRT inhibition efficacy
  • Treatment Initiation: Begin this compound administration concurrent with HFD feeding for optimal preventive effects
  • Animal Monitoring: Regular blood glucose monitoring essential to confirm diabetic state
  • Control Groups: Include both lean and HFD controls without treatment for accurate data interpretation
  • Sample Processing: Process tissue samples immediately for molecular analyses to preserve protein integrity
Technical Optimization Tips
  • Compound Preparation: Prepare fresh this compound solutions weekly and store protected from light
  • Injection Technique: Rotate injection sites to prevent peritoneal irritation
  • Histological Processing: Use consistent fixation times across all samples for comparable histology
  • Molecular Analyses: Include both protein and mRNA assessment for comprehensive mechanism evaluation

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential in ZDF rat models of diabetic complications, exerting potent anti-fibrotic, antioxidant, and anti-inflammatory effects through selective SIRT1/2 inhibition. The well-defined protocol presented here enables robust investigation of this compound's mechanisms and efficacy, providing a framework for preclinical development of SIRT-targeted therapies for diabetic hepatic and renal fibrosis. Future research directions should explore combination therapies, dose optimization, and long-term safety profiles to further advance this promising therapeutic approach.

References

Tenovin-1 In Vitro Apoptosis Induction: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenovin-1 Molecular Properties and Mechanisms

This compound (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent small molecule inhibitor with a molecular weight of 369.48 Da that targets class III histone deacetylases (HDACs), specifically SIRT1 and SIRT2. This compound has emerged as a valuable research tool for studying programmed cell death pathways in various disease models, particularly in oncology and metabolic disease research. This compound's primary recognized mechanism involves inhibition of the deacetylase activities of SIRT1 and SIRT2, which leads to increased acetylation of downstream targets including p53, a critical tumor suppressor protein. This activation of p53 promotes cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapeutic development [1] [2].

Beyond its sirtuin inhibition properties, recent evidence indicates that this compound also functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This dual targeting capability enhances its pro-apoptotic effects through multiple biochemical pathways. The compound's structure features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its biological activity and cellular penetration. In research settings, this compound has demonstrated efficacy against various cancer types and has more recently shown protective effects against organ fibrosis in diabetic models, highlighting its versatile applications in biomedical research [2] [3].

Key Experimental Parameters for this compound-Induced Apoptosis

Established In Vitro Conditions for Apoptosis Induction

Table 1: this compound Treatment Parameters for Apoptosis Induction in Various Cell Models

Cell Line/Treatment Model This compound Concentration Incubation Time Primary Assay Type Key Apoptotic Findings Reference
MCF7 (breast cancer) 10 µM 6 hours Western blot, viability assays Increased p53 expression, SIRT1 inhibition [2]
HCT116 (colorectal cancer) 10 µM 4 days Trypan blue exclusion, Giemsa staining, MTT assay p53-dependent growth repression and apoptosis [2]
Ewing's sarcoma (p53 wild-type) Varied (dose-response) 24-72 hours Flow cytometry, caspase 3/7 activity Caspase-mediated apoptosis [4]
Ewing's sarcoma (p53 null) Varied (dose-response) 24-72 hours Flow cytometry, mitochondrial membrane potential, ROS generation Caspase-independent, AIF-mediated cell death with bell-shaped response [4] [5]
NRK-52E (rat kidney epithelial) 10 µM 24 hours (HG treatment) Annexin V staining, caspase cleavage analysis Reduced high glucose-induced apoptosis [1] [6]
LX-2 (hepatic stellate) 10 µM 24 hours (TGF-β1 activation) Western blot, viability assays Attenuated activation markers, reduced proliferation [3]

Table 2: Apoptosis Assay Methods for Detecting this compound Effects

| Assay Category | Specific Methods | Key Readouts | Technical Considerations | |--------------------|----------------------|-------------------|------------------------------| | Cell Viability | MTT assay, Trypan blue exclusion, Giemsa staining | Cell growth repression, viability reduction | Use multiple methods for confirmation; 4-day incubation for full effect | [2] | | Early Apoptosis Detection | Annexin V-FITC/propidium iodide staining | Phosphatidylserine externalization | Use flow cytometry or fluorescence microscopy | [1] [6] | | Caspase Activation | Caspase 3/7 activity assays, Cleaved caspase-3 western blot | Executioner caspase activation | Distinguishes between caspase-dependent/independent pathways | [4] | | Mitochondrial Apoptosis Parameters | JC-1 staining for mitochondrial membrane potential, ROS detection dyes | Mitochondrial depolarization, reactive oxygen species generation | Critical for p53-independent apoptosis mechanisms | [4] [5] | | DNA Damage and Nuclear Apoptosis | TUNEL assay, DAPI staining, 8-OHdG detection | DNA fragmentation, nuclear condensation, oxidative DNA damage | 8-OHdG specifically measures oxidative damage | [1] [6] | | Apoptosis-Related Protein Expression | Western blot for p53, BAX, BCL-2, AIF, acetylated p53 | Protein expression changes, post-translational modifications | Confirm SIRT inhibition via increased p53 acetylation | [4] [2] |

Detailed Experimental Protocols

Cell Culture and this compound Treatment

Equipment and Reagents: this compound (commercially available from Cayman Chemical), appropriate cell culture medium (DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin solution, phosphate-buffered saline (PBS), trypsin-EDTA solution, DMSO (cell culture grade), cell culture flasks/dishes, CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter.

Procedure:

  • This compound Stock Solution Preparation: Prepare a 250 mM stock solution by dissolving 92.37 mg of this compound in 1.0 mL of DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
  • Working Solution Preparation: Dilute the stock solution in complete cell culture medium to achieve the desired final concentration (typically 10 µM for most applications). Ensure the DMSO concentration does not exceed 0.1% (v/v) in final treatment solutions.
  • Cell Seeding: Harvest exponentially growing cells and seed at appropriate densities in multi-well plates or culture dishes. Allow cells to adhere overnight (approximately 16-24 hours) under standard culture conditions (37°C, 5% CO₂).
  • Treatment Application: Replace the culture medium with fresh medium containing this compound at the desired concentration. Include vehicle controls (0.1% DMSO) and positive controls for apoptosis induction (e.g., staurosporine) in each experiment.
  • Incubation: Incubate cells for the predetermined time period (6 hours to 4 days depending on assay endpoint) under standard culture conditions.

Technical Notes: Optimal cell density should be determined empirically for each cell line to maintain exponential growth throughout the experiment. For suspension cells, adjust the protocol accordingly by adding this compound directly to the culture medium without medium replacement [2].

Apoptosis Assessment via Annexin V/Propidium Iodide Staining

Equipment and Reagents: Annexin V-FITC apoptosis detection kit (commercially available), binding buffer, propidium iodide solution, flow cytometry tubes, flow cytometer with FITC and PI detection capabilities, centrifuge, ice bucket.

Procedure:

  • Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. For adherent cells, use mild trypsinization (0.05% trypsin-EDTA for 2-5 minutes at 37°C) and neutralize with complete medium.
  • Washing: Centrifuge cell suspension at 300 × g for 5 minutes at 4°C. Discard supernatant and wash cells once with cold PBS.
  • Staining: Resuspend cell pellet (approximately 1 × 10⁶ cells) in 100 µL of 1× binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) working solution. Mix gently and incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 µL of 1× binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC channel (excitation 488 nm, emission 530 nm) for Annexin V detection and PI channel (excitation 488 nm, emission >575 nm) for propidium iodide.
  • Data Interpretation: Analyze populations as follows: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic).

Technical Notes: Always include untreated and vehicle-treated controls for baseline apoptosis determination. For kinetic studies, time points of 24, 48, and 72 hours are recommended. Avoid excessive trypsinization as it may damage phosphatidylserine epitopes [1] [6].

Signaling Pathways and Experimental Workflows

G cluster_p53 p53-Dependent Pathway cluster_independent p53-Independent Pathway Tenovin1 This compound Treatment SIRT1 SIRT1 Inhibition Tenovin1->SIRT1 SIRT2 SIRT2 Inhibition Tenovin1->SIRT2 DHODH DHODH Inhibition Tenovin1->DHODH p53 p53 Acetylation and Stabilization SIRT1->p53 SIRT2->p53 p53apoptosis Transcription of Pro-apoptotic Genes p53->p53apoptosis Caspase Caspase Activation p53apoptosis->Caspase Apoptosis Apoptosis Caspase->Apoptosis Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Mitochondrial Mitochondrial Dysfunction Pyrimidine->Mitochondrial AIF AIF Translocation Mitochondrial->AIF AIF->Apoptosis p53null p53-Independent Pathway p53path p53-Dependent Pathway

Figure 1: this compound-Induced Apoptosis Signaling Pathways

This compound activates two primary apoptotic pathways depending on cellular context. The p53-dependent pathway (left) predominates in cells with functional p53, where SIRT1/2 inhibition leads to p53 acetylation and stabilization, promoting transcription of pro-apoptotic genes and caspase-mediated apoptosis. The p53-independent pathway (right) occurs in p53-null cells and involves DHODH inhibition, pyrimidine depletion, mitochondrial dysfunction, and AIF-mediated caspase-independent cell death. Importantly, research has demonstrated that in p53-null Ewing's sarcoma cells, this compound induces a nonlinear bell-shaped response where lower concentrations can be more effective than higher ones, highlighting the importance of dose optimization in experimental design [4] [2] [5].

G Start Experimental Planning Cell Cell Culture and Seeding • Select appropriate cell line • Consider p53 status • Seed at optimal density • Allow adherence (16-24h) Start->Cell Treatment This compound Treatment • Prepare working solutions • Apply to cells • Include vehicle controls • Incubate (6h-4 days) Cell->Treatment Harvest Cell Harvest • Collect adherent + floating cells • Use mild trypsinization • Wash with PBS Treatment->Harvest Assay1 Viability Assays MTT/Trypan Blue Harvest->Assay1 Assay2 Early Apoptosis Annexin V/PI Staining Harvest->Assay2 Assay3 Caspase Activity Caspase 3/7 Assay Harvest->Assay3 Assay4 Mitochondrial Function JC-1 Staining, ROS Detection Harvest->Assay4 Assay5 Protein Analysis Western Blot (p53, BCL-2, etc.) Harvest->Assay5 Analysis Data Analysis • Flow cytometry • Statistical analysis • Dose-response curves Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis Assay5->Analysis Interpretation Results Interpretation • Determine apoptosis mechanism • Consider p53 status effects • Evaluate nonlinear responses Analysis->Interpretation

Figure 2: Experimental Workflow for this compound Apoptosis Induction Studies

Critical Technical Considerations and Troubleshooting

p53 Status and Cell Line Selection

The p53 status of your experimental cell line significantly influences this compound-mediated apoptosis mechanisms and must be considered in experimental design. In p53 wild-type cells, this compound typically induces classical caspase-dependent apoptosis through p53 acetylation and stabilization. However, in p53 null cells, research has demonstrated this compound can trigger caspase-independent cell death through apoptosis-inducing factor (AIF) translocation in a nonlinear, bell-shaped concentration response. Surprisingly, in these p53 null systems, lower concentrations of this compound (within specific ranges) may prove more effective than higher concentrations, contradicting typical dose-response expectations. This paradoxical response involves mitochondrial membrane depolarization, ROS formation, and DNA damage pathways that all follow this bell-shaped pattern [4] [5].

When establishing this compound experiments, always verify the p53 status of your cell lines through genomic sequencing or functional assays. Include both p53 wild-type and p53 null/isogenic pairs when possible to fully characterize the compound's effects. For initial dose-response studies, include a broad concentration range (e.g., 1-100 µM) with multiple time points to identify potential nonlinear responses. For p53 wild-type cells, 10 µM for 24-48 hours typically produces robust apoptosis, while p53 null cells may require more extensive optimization to identify the optimal concentration within the effective range of the bell-shaped curve [4] [2].

Solubility and Formulation Considerations

This compound has limited aqueous solubility and requires DMSO for stock solution preparation. The compound is typically prepared as a 250 mM stock solution in DMSO, which can be stored at -20°C for several months. For working solutions, dilute in complete cell culture medium ensuring the final DMSO concentration does not exceed 0.1% (v/v). Higher DMSO concentrations can cause cellular stress and confound apoptosis measurements. If precipitation occurs at working concentrations, briefly warm the solution to 37°C with gentle mixing. For in vitro applications, this compound is used at concentrations typically ranging from 1-50 µM, with 10 µM being the most commonly reported concentration for apoptosis induction across various cell lines [2].

Applications in Disease Research and Conclusion

Beyond its established applications in cancer research, this compound has demonstrated significant effects in metabolic disease models. Recent studies have revealed that this compound ameliorates renal fibrosis in high-fat-diet-induced diabetic nephropathy through antioxidant and anti-inflammatory pathways. In these models, this compound (45 mg/kg in vivo) reduced extracellular matrix proteins, decreased inflammatory cytokines, and restored antioxidant status while reducing apoptosis in kidney tissues. Similarly, in hepatic fibrosis models, this compound attenuated high-fat-diet-induced liver fibrosis through inhibition of hepatic stellate cell activation. These findings expand this compound's potential applications beyond oncology to include fibrotic diseases and metabolic disorders [1] [3] [6].

The growing market for apoptosis assays, projected to reach USD 9.20 billion by 2032, reflects increasing research interest in programmed cell death pathways and their modulation for therapeutic purposes. Technological advances in high-throughput screening, flow cytometry, and high-content imaging are improving the precision and efficiency of apoptosis studies involving compounds like this compound. The integration of artificial intelligence for data analysis and the development of multiplexed assay platforms are further enhancing our ability to dissect complex cell death mechanisms activated by such compounds [7] [8] [9].

References

Tenovin-1 Solubility and Formulation Guide

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 has challenging solubility properties, which are summarized in the table below alongside recommended formulation strategies [1] [2].

Property / Aspect Description / Value Recommended Solution / Protocol
Molecular Weight 369.48 g/mol [1] [2] --

| In Vitro Solubility (DMSO) | 100 mg/mL (270.65 mM) [2]. 250 mg/mL (676.62 mM) [1]. Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO [1]. | Use fresh, dry DMSO for stock solutions. Sonicate to aid dissolution [1] [2]. | | In Vitro Solubility (Water) | Insoluble [1] [2] | Requires use of a co-solvent or specialized formulation. | | In Vitro Solubility (Ethanol) | Insoluble [1] | -- | | In Vivo Formulation | -- | Suspension in 15% Captisol [1]: • Concentration: 10 mg/mL (27.07 mM). • Protocol: Add 10 mg this compound to 1 mL of 15% Captisol solution and mix evenly. Use immediately.

Solution in 10% DMSO + 90% Corn Oil [2]: • Concentration: ≥ 2.5 mg/mL. • Protocol: Add 100 µL DMSO stock solution (25 mg/mL) to 900 µL Corn oil, mix evenly. |

Frequently Asked Questions & Troubleshooting

What are the common solubility problems with this compound, and how can I solve them?

The most common issue is recrystallization of the compound after storage or during dilution, often due to the use of old, hydrated DMSO [1].

  • Solution: Always use fresh, dry, high-quality DMSO for preparing stock solutions. If you observe precipitation, try briefly warming the tube and sonicating to re-dissolve the compound. For critical in vivo work, the suspension in 15% Captisol is a reliable, published method [1].
What is the typical working concentration for cell culture experiments?

This compound is typically used in the low micromolar range in cell-based assays. Many studies report effects at a concentration of 10 µM [3] [1]. However, a dose-response curve (e.g., 1-20 µM) should be established for your specific cell line and assay.

Is this compound cytotoxic?

Yes, this compound can be cytotoxic, and this effect can be p53-dependent and/or p53-independent depending on the cellular context [3] [2]. It is crucial to include appropriate controls (e.g., p53 null isogenic cell lines) and monitor cell viability in parallel with your experimental readouts using assays like MTT or trypan blue exclusion [3] [2].

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay (MTT)

This protocol is used to assess this compound's effect on cell growth and survival [2].

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Treat cells with a concentration range of this compound (e.g., 1-20 µM) for the desired duration (e.g., 24-96 hours).
  • Add MTT reagent (thiazolyl blue tetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
  • Dissolve crystals by adding a solubilization solution (e.g., DMSO).
  • Measure absorbance at 570 nm using a plate reader. Cell viability is calculated relative to the untreated control.
In Vivo Efficacy Study in Tumor Xenograft Models

This protocol describes the administration of this compound to assess its anti-tumor activity in vivo [3] [1].

  • Animal Model: Use female SCID mice.
  • Tumor Inoculation: Subcutaneously inject tumor cells (e.g., ARN8 melanoma cells) suspended in Matrigel.
  • Dosage: 45-92.5 mg/kg of this compound [3] [4].
  • Administration Route: Intraperitoneal (i.p.) injection [3].
  • Formulation: Prepare a homogeneous suspension at 10 mg/mL in 15% Captisol solution. Administer immediately after preparation [1].
  • Endpoint Monitoring: Monitor tumor volume over time and compare to vehicle-control treated groups.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate this compound's primary molecular mechanism and a general workflow for a cell-based screening assay.

G node_start This compound node_sirt Inhibits Sirtuins (SirT1, SirT2) node_start->node_sirt node_p53ac Increased p53 Acetylation node_sirt->node_p53ac node_p53stab p53 Stabilization node_p53ac->node_p53stab node_mdm2 Reduced MDM2-Mediated Degradation node_p53stab->node_mdm2 node_cell Cell Outcomes: - Cell Cycle Arrest - Apoptosis - Senescence node_p53stab->node_cell

This compound activates p53 by inhibiting Sirtuins

G node1 Seed Cells & Infect (e.g., with Mtb-GFP) node2 Treat with This compound node1->node2 node3 Monitor Concurrently (1-4 Days) node2->node3 node4a Pathogen Growth (Green Fluorescence) node3->node4a node4b Host Cell Viability (Red Cytotox Dye) node3->node4b node5 High-Content Analysis & Data Output node4a->node5 node4b->node5

Workflow for host-pathogen interaction screening

References

optimizing Tenovin-1 concentration for cell death assays

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 Concentration Guidelines

The effective concentration of this compound varies significantly based on the experimental model (in vitro vs. in vivo) and the biological context. The table below consolidates key data from recent studies.

Model System Assay Type / Key Effect Effective Concentration Context / Notes Source
In Vitro: Various Cell Lines Cell viability / Apoptosis 10 µM General working concentration in tumor cells (e.g., MCF7, HCT116). [1]
In Vitro: p53 wild-type Ewing's Sarcoma Cell death (Caspase-mediated) Effective Response is linear and p53-dependent. [2] [3]
In Vitro: p53 null Ewing's Sarcoma Cell death (Caspase-independent) Low conc. more effective than high conc. Exhibits a non-linear, bell-shaped dose-response; optimization is critical. [2] [3]
In Vivo: ZDF Rats (Renal Fibrosis) Attenuation of renal fibrosis 45 mg/kg (i.p.) Administered intraperitoneally for 10 weeks. [4]
In Vivo: ZDF Rats (Hepatic Fibrosis) Attenuation of hepatic fibrosis 45 mg/kg (i.p.) Administered intraperitoneally. [5]
In Vivo: SCID Mice (BL2 Xenograft) Tumor growth impairment 92.5 mg/kg (i.p.) Initial in vivo anti-tumor experiment. [1]

Mechanism of Action & Signaling Pathways

Understanding this compound's mechanisms is key to designing your assays and interpreting results. Its effects are primarily mediated through the inhibition of SIRT1 and SIRT2, but other targets are also involved.

The following diagram illustrates the core signaling pathways through which this compound exerts its effects to influence cell death decisions.

G cluster_c Cell Death Outcomes Tenovin1 This compound SIRT1 SIRT1 Inhibition Tenovin1->SIRT1 SIRT2 SIRT2 Inhibition Tenovin1->SIRT2 DHODH DHODH Inhibition Tenovin1->DHODH p53 p53 Protein Stabilization & Activation SIRT1->p53 Leads to GF_Signaling Altered Growth Factor Signaling (e.g., EGFR, PDGFR-β) SIRT1->GF_Signaling Modulates SIRT2->p53 Leads to SIRT2->GF_Signaling Modulates Mitochondria Mitochondrial Dysfunction (ΔΨm depolarization, ROS) DHODH->Mitochondria Impacts Apoptosis Apoptosis (Caspase-dependent) p53->Apoptosis Induces GF_Signaling->Apoptosis Can promote AICD AIF-Mediated Cell Death (Caspase-independent) Mitochondria->AICD Triggers

Beyond SIRT1/2 inhibition, this compound also inhibits Dihydroorotate Dehydrogenase (DHODH) [6] [1]. DHODH is a mitochondrial enzyme critical for the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to metabolic stress, mitochondrial membrane depolarization, and the generation of reactive oxygen species (ROS), contributing to cell death, particularly in a p53-independent manner [6].

Experimental Workflow for Assay Optimization

Here is a systematic workflow to establish and troubleshoot your this compound cell death assays, from initial setup to mechanistic validation.

G Start 1. Pre-Experimental Setup Sub1 • Confirm p53 status of cell line • Choose relevant disease model • Prepare stock solution in DMSO Start->Sub1 Step2 2. Dose-Response Curve Sub2 • Test a wide range (e.g., 1-100 µM) • Include DMSO vehicle control • Use multiple assay readouts (MTT, Trypan Blue, LDH) Step2->Sub2 Step3 3. Cell Death Phenotyping Sub3 • Caspase-3/7 activity assay • Assess mitochondrial membrane potential (ΔΨm) • Measure ROS production • Analyze nuclear morphology (AIF) Step3->Sub3 Step4 4. Mechanism Validation Sub4 • Western Blot for p53, acetyl-p53 • Western Blot for SIRT1/2 substrates • Evaluate DHODH activity impact Step4->Sub4 Sub1->Step2 Sub2->Step3 Sub3->Step4

Frequently Asked Questions (FAQs)

Q1: Why might my dose-response curve for this compound show a bell-shaped pattern, where lower concentrations are more effective than higher ones? This is a documented phenomenon, especially in p53 null cell lines [2] [3]. At higher concentrations, the engagement of multiple targets (SIRT1, SIRT2, DHODH) may activate compensatory survival pathways or shift the cell death modality, leading to reduced efficacy. It is crucial to perform a full dose-response curve rather than relying on a single concentration.

Q2: How can I confirm that the observed cell death is specifically due to SIRT1/2 inhibition? Mechanistic validation is key [7]. You can:

  • Monitor acetylation: Perform Western blotting to detect increased acetylation of known SIRT1/2 substrates (e.g., p53, α-tubulin) in this compound treated cells.
  • Use a combination approach: Compare results with more specific SIRT1 or SIRT2 inhibitors. If the effects are synergistic or identical, it strengthens the conclusion.
  • Employ genetic tools: Use siRNA or CRISPR to knock down SIRT1/2 and see if it phenocopies the this compound effect.

Q3: What are the critical controls for a this compound cell death assay? Always include:

  • A DMSO vehicle control at the same dilution as your highest drug concentration.
  • A positive control for cell death (e.g., Staurosporine for apoptosis).
  • If working with a p53 wild-type cell line, a p53 inhibitor can help delineate p53-dependent and independent effects.
  • Assay-specific controls, such as measuring LDH release from cells lysed with Triton X-100 to define 100% cell death for your LDH release assay.

References

Tenovin-1 stability and long-term storage

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 Handling and Storage Guide

For quick reference, the key quantitative data on storage and solubility are summarized in the table below.

Property Specification Source / Context
Recommended Storage Temperature (Solid) Store at +4°C or -20°C [1] [2] [3]. Supplier recommendation (Tocris, BPS Bioscience).
Long-Term Stability (Solid) Stable for at least 12 months from date of receipt when stored at or below -20°C [2]. Supplier specification (BPS Bioscience).
Solubility in DMSO ~74 mg/mL (~200 mM) [2]; up to 250 mg/mL (676.62 mM) [4]. Stock solutions in DMSO are standard.
Aqueous Solution Stability Do not store for more than one day [2]. Supplier warning regarding solutions.
Storage and Stability
  • Long-Term Storage (Solid Form): The solid (powder) form of this compound should be stored at +4°C or -20°C [1] [3]. One supplier specifies that when stored at or below -20°C, the solid is stable for at least 12 months from the date of receipt [2].
  • Stock Solutions: this compound is highly soluble in DMSO, with concentrations of 74 mg/mL [2] or higher reported [4]. It is insoluble in water or ethanol [2] [4].
  • Stability of Solutions: A critical point from suppliers is that aqueous solutions should not be stored for more than one day [2]. For in vivo studies, it is recommended to prepare fresh suspensions using agents like 15% Captisol immediately before use [2] [4].
Troubleshooting Common Issues

Here are solutions to problems you might encounter in the lab:

  • Problem: Precipitation in Aqueous Buffers

    • Cause: this compound has very low solubility in water.
    • Solution: Ensure you are preparing the solution correctly. First, create a concentrated stock in DMSO, then dilute into the aqueous buffer while vortexing. Using solubilizing agents like Captisol or SBE-β-CD can help form homogeneous suspensions for in vivo work [2] [4].
  • Problem: Loss of Potency in Cell-Based Assays

    • Cause: The most likely cause is the degradation of the compound in a water-based solution over time.
    • Solution: Always prepare fresh working solutions from your DMSO stock for each experiment. Avoid freeze-thaw cycles of the DMSO stock; instead, aliquot it into single-use portions [4].
  • Problem: Inconsistent Experimental Results

    • Cause: Could be due to moisture absorption by the solid powder or DMSO stock, leading to hydrolysis and compound degradation.
    • Solution: Ensure the original vial is tightly sealed and stored under the recommended conditions. Use fresh, dry DMSO for making stock solutions [4].

Mechanism of Action & Experimental Design

Understanding the biological pathway of this compound is key to designing robust experiments. The following diagram illustrates its primary mechanisms and downstream effects, integrating findings from recent studies.

G cluster_pathways Key Signaling Pathways Modulated cluster_outcomes Observed Phenotypic Outcomes Tenovin1 This compound SIRT1 SIRT1 Tenovin1->SIRT1 SIRT2 SIRT2 Tenovin1->SIRT2 DHODH DHODH (Reported) Tenovin1->DHODH p53 p53 Acetylation & Stabilization SIRT1->p53 Inhibition JNK JNK-1 / c-JUN (Phosphorylation ↓) SIRT1->JNK Modulates STAT3 STAT3 (Phosphorylation ↓) SIRT1->STAT3 Modulates EGFR EGFR / PDGFR-β (Phosphorylation ↓) SIRT1->EGFR Modulates SIRT2->p53 Inhibition SIRT2->JNK Modulates SIRT2->STAT3 Modulates SIRT2->EGFR Modulates Nucleotides Pyrimidine Pool Depletion? DHODH->Nucleotides MDM2 Inhibition of MDM2-mediated degradation p53->MDM2 Antiproliferative Antiproliferative Effect p53->Antiproliferative Apoptosis Induction of Apoptosis p53->Apoptosis AntiInflammatory Anti-inflammatory Response JNK->AntiInflammatory STAT3->AntiInflammatory Antifibrotic Antifibrotic Effect STAT3->Antifibrotic EGFR->Antifibrotic Antioxidant Antioxidant Response

In Vitro Experimental Protocols

The provided information allows for the synthesis of a standard protocol for cell-based assays.

  • 1. Stock Solution Preparation: Reconstitute this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Aliquot immediately to avoid repeated freeze-thaw cycles and store at -20°C or -80°C [2] [4].
  • 2. Cell Treatment: Dilute the DMSO stock directly into your cell culture medium to achieve the desired working concentration. A commonly used and effective concentration in multiple studies is 10 µM [5] [6] [4]. The duration of treatment can vary from 6 hours to 4 days depending on the assay endpoint [4].
  • 3. Assay Endpoints:
    • p53 Pathway Activation: Analyze increases in p53 and p21CIP/WAF1 protein levels via Western blotting after 2-6 hours of treatment [7] [4].
    • Antiproliferative/Apoptotic Effects: Assess cell viability or apoptosis after 48-96 hours of treatment using MTT, trypan blue exclusion, or assays for apoptosis markers like cleaved PARP [7] [6] [4].
    • Anti-fibrotic/Anti-inflammatory Effects: In relevant models (e.g., hepatic stellate cells or kidney epithelial cells), measure markers like α-SMA, collagen, and inflammatory cytokines (IL-6, IL-1β, TNF-α) after 24-48 hours [5] [8].
In Vivo Dosing and Administration

While detailed toxicology profiles are not provided, several studies report effective in vivo dosing regimens.

  • Model: Zucker Diabetic Fatty (ZDF) rats or SCID mice [5] [8] [4].
  • Dosage: Effective doses reported include 45 mg/kg and 92.5 mg/kg [5] [8] [4].
  • Administration: Intraperitoneal (i.p.) injection [5] [4].
  • Vehicle: Due to low water solubility, this compound is typically administered using a solubilizing agent such as 15% Captisol to create a homogeneous suspension [2] [4].

Key Considerations for Your Research

When planning your experiments with this compound, please note:

  • Multi-Target Nature: Be aware that this compound is not a completely specific SIRT1/2 inhibitor. It also inhibits Dihydroorotate Dehydrogenase (DHODH) [4] [9], an enzyme involved in pyrimidine synthesis. This off-target effect can contribute to its antiproliferative activity and should be considered when interpreting results, especially in p53-null cells [4].
  • p53 Status is Crucial: The cytotoxic effects of this compound are often more potent in cells expressing wild-type p53, though p53-null cells can also be affected through p53-independent pathways [7] [4]. Always characterize the p53 status of your cell lines.
  • Synergistic Combinations: Research indicates that this compound can act synergistically with other agents, such as the metabolic inhibitor metformin or the PLK1 inhibitor BI2536, to induce cell death in a p53-dependent manner [6]. This presents an opportunity for combination therapy studies.

References

Understanding Tenovin-1's Mechanism and the Problem

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 is a small molecule that activates the tumor suppressor p53, primarily by inhibiting the protein-deacetylating enzymes SirT1 and SirT2 [1] [2] [3]. This inhibition leads to increased p53 protein levels and the activation of downstream pathways that cause cell cycle arrest and apoptosis, which is the desired effect in tumor cells [1].

The core problem is that normal, proliferating cells also rely on these pathways. Research indicates that while this compound can be cytotoxic to tumor cells, its effect on normal proliferating cells is primarily cytostatic (it reversibly inhibits cell growth without causing widespread cell death) [1]. This difference in response is a key starting point for developing protective strategies.

The following diagram illustrates the primary mechanism of this compound and the logical approach to troubleshooting its cytotoxicity.

G This compound Mechanism and Cytotoxicity Troubleshooting Tenovin1 This compound Treatment PrimaryAction Inhibits SirT1 & SirT2 Tenovin1->PrimaryAction Outcome1 p53 Protein Stabilization & Activation PrimaryAction->Outcome1 TumorEffect Cytotoxic Effect (Apoptosis) Outcome1->TumorEffect NormalEffect Cytostatic Effect (Reversible Growth Arrest) Outcome1->NormalEffect Strategy Troubleshooting Goal: Amplify Differential Response NormalEffect->Strategy Approach1 Explore Combination Therapies (Selective Protection of Normal Cells) Strategy->Approach1 Approach2 Optimize Dosing Schedule (Pulsed vs. Continuous) Strategy->Approach2 Approach3 Leverage Formulations (Improved Soluble Analogs) Strategy->Approach3

Potential Strategies and Experimental Approaches

While a direct "antidote" for this compound cytotoxicity is not documented, the following strategies, informed by its known biology, can be explored in your research.

Strategy Rationale & Experimental Considerations Key References
Dosage & Scheduling Optimization Test pulsed, high-dose exposures followed by recovery periods. Short treatment may trigger reversible cytostasis in normal cells but irreversible apoptosis in tumor cells. [1]
Use of Improved Analogs Tenovin-6, a more water-soluble analog, was developed. Explore if different analogs offer a better therapeutic window with lower general toxicity. [1]
Combination with Protective Agents Co-administer agents that reversibly protect normal proliferating cells. This is an emerging field in oncology to improve chemotherapy tolerance. [4]

To experimentally test and validate any strategy, you need robust assays to measure cell viability and cytotoxicity. The table below summarizes common methods.

Assay Type Principle Advantages Disadvantages
Dye Exclusion (e.g., Trypan Blue) Live cells exclude dye; dead cells are blue. Simple, inexpensive. Low sensitivity; cannot automate; time-consuming for many samples. [5]
Colorimetric (e.g., MTT, MTS) Mitochondrial enzymes convert dye to colored formazan. Sensitive, amenable to high-throughput. Background interference from test compounds can cause false positives/negatives. [5]
Fluorometric (e.g., alamarBlue) Metabolic activity reduces resazurin to fluorescent resorufin. Highly sensitive, non-toxic to cells. Reagent can be light-sensitive; requires fluorometer. [5]

A typical workflow for evaluating the protective effect of a strategy on normal cells versus its anti-tumor efficacy is outlined below.

G Experimental Workflow for Cytotoxicity Testing Start Plate Cells (Normal & Tumor Lines) A Pre-treatment with Potential Protective Agent (Optional Step) Start->A B Apply this compound ± Protective Agent (Varying Dose/Time) A->B C Incubate B->C D Assay Cell Viability/Cytotoxicity (see Table 2) C->D E Analyze Data (Compare IC50, Apoptosis Markers) D->E

Key Experimental Protocols

Here are detailed methodologies for two critical assays based on the information from the search results.

1. Cell Viability Assessment via Metabolic Activity (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells [5].
  • Procedure:
    • Seed cells in a 96-well plate and treat with this compound (a typical research concentration is 10 µM [1] [2]) for your desired duration.
    • Add MTT reagent to each well and incubate for 2-4 hours.
    • Carefully remove the medium and dissolve the resulting formazan crystals in DMSO.
    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
    • Calculate cell viability as a percentage of the untreated control cells.

2. Confirming Mechanism via Western Blot

  • Principle: Verify that this compound is acting on its intended targets in your experimental setup by detecting protein level changes [1] [2].
  • Procedure:
    • Treat cells with this compound (e.g., 10 µM for 2-6 hours).
    • Lyse cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with antibodies against p53 and its downstream target p21. A successful treatment should show increased levels of these proteins compared to untreated controls [1] [2].
    • For a loading control, probe for a housekeeping protein like GAPDH or β-actin.

References

Tenovin-1 water solubility improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Tenovin-1 Solubility Challenge

Q: What is the core solubility problem with this compound?

This compound is a valuable small-molecule p53 activator and SIRT inhibitor, but its development and experimental use are hindered by poor water solubility [1] [2]. One study explicitly notes its "insufficient solubility," which motivated the creation of a more water-soluble analog, Tenovin-6 [1] [2].

  • Stock Solution Preparation: this compound is typically dissolved in DMSO for in vitro studies. A common stock concentration is 33.33 mg/mL (90.21 mM), which requires sonication to fully dissolve [2].
  • Physical Form: It is supplied as a powder and should be stored desiccated at -20°C [2].

Strategies for Solubility Enhancement

The following table summarizes key strategies you can employ to overcome this compound's solubility limitations.

Strategy Key Component(s) Mechanism & Notes Evidence/Context
Surfactant Use Polysorbate 80 (Tween 80), other Tweens, CTAB [3] Forms micelles that encapsulate hydrophobic drug molecules; widely used in biologics [4]. Solubilization capacity can be predicted from a drug's logP value [5].
Hydrotropy Nicotinamide [6] Uses a hydrotrope to significantly increase solubility in aqueous solutions. Synergistic effect observed with surfactants; 40-fold solubility increase for another drug [6].
Solid Dispersion Carrier (e.g., Nicotinamide) + Surfactant (e.g., SDS) [6] Disperses drug at molecular level in a solid hydrophilic carrier. Manufacturing methods include solvent evaporation and freeze-drying [6].
Analog Development Tenovin-6 [1] Design a structurally related compound with improved physicochemical properties. The primary literature solution to this compound's poor solubility [1].

The relationships between these strategies and their experimental workflows can be visualized as follows:

G cluster_notes Key Considerations Start This compound Powder (Poor Water Solubility) Strat1 Surfactant Solubilization Start->Strat1 Strat2 Hydrotropy Start->Strat2 Strat3 Solid Dispersion Start->Strat3 Strat4 Develop Tenovin-6 Analog Start->Strat4 App1 Aqueous Dilution for in vitro Assays Strat1->App1 App2 Enhanced Solubility in Buffer Systems Strat2->App2 App3 Formulate Oral/ODT Dosage Forms Strat3->App3 App4 Use in in vivo Studies Strat4->App4 Note1 Surfactant concentration must be optimized to avoid protein unfolding. Note2 Ratios of drug, hydrotrope, and surfactant are critical for success.

Detailed Experimental Protocols

Q: How do I implement the solid dispersion and surfactant strategies?

Here are detailed methodologies based on published pharmaceutical studies.

Protocol 1: Creating a Ternary Solid Dispersion via Solvent Evaporation

This protocol is adapted from a study on solubility enhancement for another poorly soluble drug [6].

  • Weighing: Weigh out this compound, your chosen carrier (e.g., Nicotinamide), and surfactant (e.g., Sodium Dodecyl Sulfide - SDS) in a predetermined ratio. A starting point could be a 1:1:0.2 (Drug:Carrier:Surfactant) ratio [6].
  • Dissolution: Add the mixture to a suitable volume of purified water or a water-ethanol mixture with continuous stirring for 30 minutes.
  • Drying: Transfer the solution to a petri dish and place it in an oven at ~60°C to ensure complete solvent evaporation.
  • Milling: After drying, scrape the solid product from the dish and pass it through a sieve (e.g., 20 mesh) to obtain a uniform powder.
  • Storage: Package the solid dispersion complex in sealed glass vials for storage and future use [6].
Protocol 2: Using Polysorbate 80 to Solubilize this compound in an Aqueous Buffer

This method outlines how to incorporate a surfactant into an aqueous formulation.

  • CMC Determination: Note that the Critical Micelle Concentration (CMC) for Polysorbate 80 is a key parameter. Formulations are often prepared at multiples of the CMC (e.g., 0.01x, 0.1x, 1x CMC) [4].
  • Solution Preparation: Prepare a solution of Polysorbate 80 in your assay buffer (e.g., phosphate-buffered saline) at the desired concentration.
  • Critical Consideration: Be aware that surfactant concentrations significantly above the CMC (e.g., 10x CMC) can cause unfolding of biologic drugs [4]. While this compound is a small molecule, this is a crucial factor if it is used in assays containing proteins.
  • Incorporation of this compound: Add this compound to the surfactant solution. The solution may require brief sonication or vortexing to fully incorporate the compound.

Frequently Asked Troubleshooting Questions

Q: The solubility of my this compound formulation is still low. What can I do?

  • Optimize Ratios: The performance of solid dispersions is highly sensitive to the ratios of drug, carrier, and surfactant. Conduct a systematic ratio optimization study [6].
  • Confirm Surfactant Concentration: Ensure the surfactant concentration is at or above its CMC to enable micelle formation and effective solubilization [4].
  • Try Alternative Excipients: If Nicotinamide or SDS are not effective, screen other hydrotropes (e.g., urea) or surfactants (e.g., Polysorbate 20, CTAB) [6] [3].

Q: My this compound solution is precipitating in my cell culture assay. How can I prevent this?

  • Maintain Surfactant Presence: When diluting a DMSO stock solution into an aqueous assay buffer, ensure the final buffer contains a low concentration of a compatible surfactant (e.g., 0.001-0.01% w/v Polysorbate 80) to maintain solubilization [4].
  • Control Dilution Factor: Avoid a high dilution factor from the DMSO stock. A final DMSO concentration of 0.1-0.5% is usually tolerated by cells and can help maintain compound solubility.
  • Order of Addition: When possible, add the compound solution to the buffered solution with gentle agitation to facilitate even mixing and reduce local precipitation.

References

Tenovin-1 handling instructions for cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 Basic Properties & Handling

The table below summarizes the fundamental characteristics of this compound for your experiments.

Property Description
Chemical Name N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide [1]
CAS Number 380315-80-0 [1]
Molecular Formula C₂₀H₂₃N₃O₂S [1]
Molecular Weight 369.5 g/mol [1]
Mechanism of Action Potent, selective inhibitor of SIRT1 and SIRT2 deacetylase activity [2] [3]
Reported IC₅₀ SIRT1: ~21 µM; SIRT2: ~10 µM [1]
Solubility DMSO: 33 mg/mL (90 mM). Water: Insoluble [4] [1]
Storage Desiccate at -20°C [1]

Critical Handling Considerations

A key challenge with this compound is its very poor water solubility [4] [1]. Stock solutions are typically prepared in 100% DMSO [1]. When adding to aqueous cell culture media, the final DMSO concentration should be kept as low as possible (e.g., 0.1% to 0.5%) to avoid solvent toxicity. Due to this solubility limitation, the compound may precipitate in aqueous buffers.

The following diagram outlines the core workflow for preparing and using this compound in cell cultures, highlighting the critical steps to manage its solubility:

G cluster_stock Stock Solution (Concentrated) cluster_working Working Solution in Culture Start Start Preparation Node1 Reconstitute in 100% DMSO (e.g., 33 mg/mL, 90 mM) Start->Node1 Node2 Aliquot and store at -20°C (Desiccated, stable for months) Node1->Node2 Node3 Dilute stock into cell culture medium Node2->Node3 Node4 Critical: Final DMSO ≤ 0.1-0.5% v/v Node3->Node4 Node5 Potential for compound precipitation in media Node4->Node5

Experiment Setup & Reported Usage

The table below collates dosage information from recent publications to help you establish your experimental conditions.

Model System Reported Concentration Key Findings / Context Citation
In Vivo (ZDF rats) 45 mg/kg (i.p. injection) Ameliorated renal and hepatic fibrosis. Served as a reference for high-concentration in vivo use. [5] [3]
In Vitro (NRK-52E cells) Not explicitly stated Attenuated high glucose-induced ECM protein levels. Suggests activity in renal tubular epithelial cells. [5]
In Vitro (LX-2 cells) Not explicitly stated Inhibited TGF-β1-induced HSC activation. Confirms anti-fibrotic effect in hepatic stellate cells. [3]
Antiviral (Flavivirus) Low micromolar range Inhibited Dengue virus replication via SIRT2 inhibition. Confirms biological activity at low µM concentrations. [6]

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when working with this compound:

  • Problem: Precipitate in cell culture medium.

    • Solution: Ensure the stock solution in DMSO is clear before use. When diluting, add the DMSO stock dropwise to the medium while vortexing or pipetting to mix thoroughly. Pre-warming the culture medium to 37°C may also help.
  • Problem: Lack of expected biological effect.

    • Solution: Verify the activity of your stock solution. The concentration required can vary significantly between cell types. It is crucial to perform a dose-response curve (e.g., 1-50 µM) for your specific assay. Tenovin-6, a more water-soluble analog, can be considered as a positive control to rule out solubility-related efficacy issues [4] [7].
  • Problem: High cell toxicity.

    • Solution: Include controls containing the same concentration of DMSO to distinguish solvent toxicity from compound effects. Titrate the concentration of this compound downwards.

Key Experimental Design Takeaways

  • Start with a dose-response: Given the variable efficacy between cell types, begin with a broad range (e.g., 1 µM to 50 µM) to find the optimal concentration for your system.
  • Control for DMSO meticulously: Always include a vehicle control with the same DMSO concentration as your highest treatment dose.
  • Consider Tenovin-6: If solubility issues persistently hinder your experiments, Tenovin-6 is a validated, more soluble alternative with a similar mechanism of action [4].

References

Tenovin-1 Administration: Key Parameters from Literature

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary in vivo administration details for Tenovin-1 as reported in recent animal studies.

Parameter Reported Specification References
Recommended Dosage 45 mg per kg of body weight [1] [2]
Route of Administration Intraperitoneal (i.p.) injection [1] [2]
Dosing Frequency Once daily for a duration of 10 weeks [1]
Vehicle/Solubility Typically dissolved in DMSO followed by dilution in saline or PBS. A more water-soluble analog (Tenovin-6) is available. [1] [3]
Animal Model Zucker Diabetic Fatty (ZDF) rats, male, ~250g initial weight [1] [2]
Dietary Induction High-Fat Diet (HFD) for 10 weeks to induce condition [1]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for administering this compound in a rodent model of high-fat diet-induced fibrosis? Based on studies in ZDF rats, the standard protocol involves intraperitoneal injection of this compound at 45 mg/kg daily for 10 weeks, concurrent with a high-fat diet to induce the diseased state [1]. The control group should receive a normal chow diet.

Q2: Are there any known stability or solubility issues with this compound? Yes, the original this compound compound has noted limitations in water solubility [3]. Researchers have developed Tenovin-6, a closely related analog, to address this issue while maintaining biological activity [3]. For in vivo work, this compound is typically first dissolved in DMSO and then further diluted in saline or phosphate-buffered saline (PBS) for injection [1].

Q3: What are the key biochemical parameters to monitor to confirm this compound's efficacy in vivo? To assess efficacy, particularly in metabolic and fibrotic disease models, you should track the following:

  • Renal/Liver Function: Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr) are expected to decrease with treatment [1] [2].
  • Oxidative Stress: Treatment should increase antioxidant levels (GSH, Catalase, SOD) and reduce markers of oxidative damage (MDA) [1] [2].
  • Inflammation: Levels of pro-inflammatory cytokines (IL-6, IL-1β, TNFα) in serum should be lower in the treatment group [1] [2].
  • Fibrosis Markers: Expression of ECM proteins (Collagen I, α-SMA, Fibronectin) in the target tissue (e.g., kidney, liver) should be reduced [1] [2].

Troubleshooting Common Issues

Problem 1: Lack of Observed Efficacy
  • Verify Compound Activity: Confirm that your batch of this compound is biologically active. You can use a simple p53 activation assay in a wild-type p53 cell line (e.g., HCT116 WT) as a positive control. Effective this compound treatment should increase p53 and p21 protein levels within 2-6 hours [3].
  • Confirm Target Engagement: Check the expression levels of SIRT1 and SIRT2 in your target tissue via western blot. Successful inhibition should lead to increased acetylation of their substrates (e.g., p53, α-tubulin) [1] [3].
  • Review Experimental Model: Ensure your disease model is appropriate. This compound's efficacy in reducing fibrosis has been demonstrated in HFD-induced models in ZDF rats, which develop a robust diabetic and fibrotic phenotype [1] [2].
Problem 2: Solubility and Formulation Challenges
  • Use the Correct Vehicle: First, dissolve this compound in a small volume of high-quality DMSO. Then, dilute this stock solution in sterile saline or PBS, ensuring the final DMSO concentration is kept as low as possible (typically <5%) for intraperitoneal injections [1].
  • Consider Tenovin-6: If solubility issues persist, switch to Tenovin-6. It was specifically designed to be more water-soluble while retaining similar SIRT1/2 inhibitory and in vivo anti-tumor activity [3].
  • Sonication: Briefly sonicate the final solution to ensure the compound is fully dissolved and properly suspended before administration.

Detailed Experimental Protocol & Workflow

The following diagram outlines the key steps for a typical in vivo efficacy study of this compound in an HFD-induced fibrosis model.

Tenovin1_Workflow cluster_analysis Key Analyses Start Study Start Grouping Animal Grouping • Chow Diet (Control) • HFD (Disease Ind.) • HFD + this compound (Treat.) Start->Grouping Induction Disease Induction 10 weeks of HFD feeding Grouping->Induction Treatment Treatment Period Concurrent i.p. injection for 10 weeks: • Vehicle (for HFD group) • this compound (45 mg/kg) Induction->Treatment Monitoring In-Life Monitoring Weekly: • Body Weight • Blood Glucose Treatment->Monitoring Termination Termination & Sample Collection • Blood (Serum/Plasma) • Target Tissues (Kidney, Liver) Monitoring->Termination Analysis Endpoint Analysis Termination->Analysis A1 Biochemical Assays (BUN, sCr, Enzymes) A2 ELISA (Cytokines, Biomarkers) A3 Western Blot (SIRT1/2, ECM Proteins) A4 Histopathology (H&E, Staining)

Understanding this compound's Mechanism of Action

Understanding the molecular pathway helps in troubleshooting efficacy issues. This compound primarily acts by inhibiting SIRT1 and SIRT2, leading to a cascade of downstream effects.

Tenovin1_Mechanism cluster_downstream Downstream Consequences Tenovin This compound SIRT_Inhibit Inhibition of SIRT1 and SIRT2 Tenovin->SIRT_Inhibit Acetylation Increased Acetylation of Substrates (e.g., p53) SIRT_Inhibit->Acetylation Downstream1 Downstream Effects Acetylation->Downstream1 D1 Reduced Oxidative Stress (↑ Antioxidants, ↓ MDA) D2 Attenuated Inflammation (↓ IL-6, IL-1β, TNFα) D3 Inhibition of Growth Factor Signaling (↓ p-EGFR, p-PDGFRβ, p-STAT3) D4 Decreased ECM Deposition (↓ Collagen I, α-SMA, Fibronectin)

The signaling changes indicated in the diagram, such as reduced phosphorylation of EGFR, PDGFR-β, and STAT3, are supported by empirical data from animal studies [1]. Monitoring these pathway components can provide strong evidence of target engagement.

References

Tenovin-1 and off-target effects on DHODH

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the confirmed off-target effects of Tenovin-1? this compound inhibits Sirtuin 1 and 2 (SirT1/2), but also acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and can block uridine transport into cells [1] [2] [3]. DHODH inhibition is a major contributor to its overall mechanism of action.

Q2: How does DHODH inhibition affect my experimental results? DHODH is a key enzyme in the de novo pyrimidine synthesis pathway. Inhibiting it disrupts the production of nucleotides, which can activate p53 and lead to cell death, independently of its effects on sirtuins [1]. This means that phenotypes you observe (like p53 activation or cell death) may not be solely due to SirT1/2 inhibition.

Q3: Are there Tenovin analogues with different target profiles? Yes, small structural changes significantly alter the target profile. The table below compares key Tenovin compounds. Tenovin-6 is a dual SirT1/2 and DHODH inhibitor like this compound, while Tenovin-39OH shows a much weaker effect on DHODH [1].

Compound Name Primary Targets Key Characteristics Impact on p53
This compound SirT1/2, DHODH [1] [2] [3] Potent DHODH inhibitor (IC₅₀ much lower than Tenovin-39OH) [1] Activates p53 [1] [3]
Tenovin-6 SirT1/2, DHODH [1] Similar to this compound with improved aqueous solubility [1] Rapidly increases p53 protein levels (within 2 hours) [1]
Tenovin-39OH SirT1/2 (DHODH interaction weakened) [1] Reversed amide structure; ~10x less potent DHODH inhibition than Tenovin-6 [1] Rapidly increases p53 protein levels (within 2 hours) [1]

Experimental Design & Troubleshooting

Q4: How can I confirm DHODH inhibition in my experiments? You can use the following methods to investigate DHODH engagement, as outlined in the research [1]:

  • In vitro Enzyme Activity Assay: Directly measure the inhibition of DHODH enzymatic activity by this compound.
  • Thermal Shift Assay: Monitor the stabilization of DHODH protein upon binding to this compound, which indicates target engagement.
  • Cellular Thermal Shift Assay (CETSA): Confirm the interaction between this compound and DHODH in a cellular context.
  • Molecular Modeling: Model the energetics of the interaction to understand binding favorability, which explains why analogues like Tenovin-39OH have weaker DHODH inhibition [1].

Q5: How does p53 status affect cellular response to this compound? The mechanism of cell death induced by this compound can depend on the p53 status of the cells:

  • In p53 wild-type cells, death may depend on caspases [2] [3].
  • In p53 null or deficient cells, this compound can still cause death through alternative mechanisms, potentially involving DHODH inhibition, which may cause AIF-mediated cell death, ROS involvement, and DNA damage [1] [2].

Mechanism and Workflow Visualization

The following diagrams, created using Graphviz, illustrate the key concepts and experimental workflows discussed.

tenovin_mechanism This compound Polypharmacology cluster_on_target Reported Primary Targets cluster_downstream Downstream Effects Tenovin1 Tenovin1 Sirtuins Sirtuins (SirT1/2) Tenovin1->Sirtuins DHODH Dihydroorotate Dehydrogenase (DHODH) Tenovin1->DHODH p53 p53 Stabilization & Activation Sirtuins->p53 Pyrimidine Disruption of de novo Pyrimidine Synthesis DHODH->Pyrimidine Outcomes Altered Gene Expression Cell Cycle Arrest Apoptosis / Ferroptosis Cellular Senescence p53->Outcomes Pyrimidine->Outcomes

This compound's polypharmacology involves multiple pathways leading to diverse cellular outcomes. Sirtuin inhibition stabilizes p53, while DHODH inhibition disrupts nucleotide synthesis; both contribute to anti-cancer effects.

experimental_workflow Experimental Workflow for Off-Target Analysis Start Plan this compound Experiment Q1 What is your primary research question? Start->Q1 A1 e.g., Study SirT1 biology or p53 activation Q1->A1 A2 e.g., Exploit polypharmacology for cancer therapy Q1->A2 Control1 Consider using Tenovin-39OH as a control for weaker DHODH inhibition A1->Control1 Control2 Use orthogonal inhibitors (SirT1-only & DHODH-only) A2->Control2 Assess Assess Key Readouts Control1->Assess Control2->Assess Read1 p53 levels & activity (Apoptosis, Senescence) Assess->Read1 Read2 Nucleotide pool levels (Uridine rescue experiments) Assess->Read2 Read3 Cell viability in p53 WT vs. Null lines Assess->Read3

A workflow to guide experimental design, highlighting the importance of control experiments and key readouts to decipher the contributions of this compound's different targets.

References

Comprehensive Comparative Analysis: Tenovin-1 vs. Tenovin-6 in Solubility, Efficacy, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenovin Compounds

Tenovin-1 and Tenovin-6 are small-molecule p53 activators that function primarily through inhibition of sirtuin deacetylases SIRT1 and SIRT2, representing a promising class of therapeutic compounds with demonstrated efficacy across various disease models. These compounds were initially discovered through a cell-based screen aimed at identifying molecules that activate p53 and potentially decrease tumor growth [1]. Both compounds share a common mechanism of action but exhibit significantly different physicochemical properties, particularly regarding water solubility, which has profound implications for their research applications and experimental outcomes. Tenovin-6 was specifically developed as a more water-soluble analog of this compound to improve its utility in biological systems [1]. This comprehensive analysis compares the structural characteristics, solubility profiles, binding properties, efficacy across disease models, and appropriate experimental protocols for these two related compounds, providing researchers with essential information for selecting the appropriate compound for specific investigative contexts.

Basic Properties and Solubility Comparison

The fundamental distinction between this compound and Tenovin-6 lies in their molecular structure, which directly impacts their solubility characteristics and subsequent research applications. Tenovin-6 is a homolog of this compound, with the only structural difference being that Tenovin-6 contains a hydrophilic tertiary amine group at its terminal end, dramatically improving its water solubility compared to the largely insoluble this compound [2]. This strategic modification was implemented specifically to address the pharmacological limitations of this compound while maintaining its bioactive properties.

Table 1: Comparative Basic Properties of this compound and Tenovin-6

Property This compound Tenovin-6
Molecular Structure Thiourea core with acetamide and tert-butylbenzamide groups This compound structure with added hydrophilic tertiary amine group
Water Solubility Very poor/insoluble [2] 98 mg/mL [2]
Primary Targets SIRT1 and SIRT2 [1] [3] SIRT1 and SIRT2 [1] [4]
Mechanism Inhibition of NAD+-dependent protein deacetylase activity [1] Inhibition of NAD+-dependent protein deacetylase activity [1]
Key Structural Feature Lipophilic tert-butylbenzamide group [5] Added hydrophilic tertiary amine group [2]

The dramatic difference in solubility between these compounds has profound implications for their experimental utilization and biological behavior. While this compound's insolubility necessitates specific formulation approaches for cellular and in vivo studies, Tenovin-6's enhanced solubility facilitates easier administration and more predictable dosing in biological systems [2]. The introduction of the hydrophilic group in Tenovin-6 not only improves solubility but also significantly affects its protein binding characteristics and subsequent distribution, as evidenced by its reduced binding constant with human serum albumin (0.128 × 10⁴ L mol⁻¹) compared to Tenovin-6 (1.302 × 10⁴ L mol⁻¹) [6]. This binding differential influences the free fraction of the compound available for biological activity and must be considered when comparing the potency of these two compounds across experimental systems.

Therapeutic Efficacy Comparison

Both Tenovin compounds demonstrate significant therapeutic potential across various disease models, particularly in oncology, where their sirtuin inhibition mechanism translates to anti-proliferative effects and apoptosis induction in multiple cancer types. While sharing a common primary mechanism of action, comparative studies reveal important distinctions in their efficacy profiles and specific applications across different pathological contexts.

Table 2: Comparative Therapeutic Efficacy of this compound and Tenovin-6

Application Area This compound Efficacy Tenovin-6 Efficacy
Anti-cancer Effects Reduces tumor growth in vivo [1] IC₅₀ of 9.62-14.58 μM in uveal melanoma cells [4]
SHH Medulloblastoma Information not available in search results Inhibits proliferation (IC₅₀ 2.493-4.438 μM) and metastasis [7] [8]
Renal Fibrosis Attenuates in HFD-induced ZDF rats (45 mg/kg) [3] Information not available in search results
Hepatic Fibrosis Attenuates in HFD-induced ZDF rats [5] Information not available in search results
Antiviral Activity Inhibits dengue virus replication through SIRT2 [9] Information not available in search results

The oncology applications of Tenovin-6 have been more extensively characterized across various cancer types. In uveal melanoma models, Tenovin-6 demonstrated potent growth inhibitory effects with IC₅₀ values ranging from 9.62 to 14.58 μM across four different cell lines (92.1, Mel 270, Omm 1, and Omm 2.3) [4]. Additionally, it induced apoptosis activation in a concentration- and time-dependent manner, accompanied by mitochondrial depolarization and cleavage of PARP - a hallmark of apoptosis [4]. In Sonic Hedgehog (SHH) medulloblastoma, Tenovin-6 exhibited even greater potency with IC₅₀ values of 2.493-4.438 μM, where it not only suppressed proliferation but also reduced migration and invasion capabilities while promoting apoptosis closely linked to its anti-proliferative properties [7] [8]. Furthermore, Tenovin-6 demonstrated synergistic effects with vinblastine in inducing apoptosis in uveal melanoma cell lines, suggesting potential combination therapy approaches [4].

In contrast, this compound has shown promise in metabolic disease applications, particularly in fibrotic conditions. In high-fat diet-induced Zucker diabetic fatty (ZDF) rats, this compound (45 mg/kg) attenuated renal fibrosis by reducing inflammatory cytokine expression, restoring antioxidant status, and decreasing extracellular matrix protein levels [3]. Similarly, it demonstrated hepatoprotective effects in HFD-induced hepatic fibrosis models, where it reduced hepatic damage, inhibited inflammatory cell infiltration, and prevented collagen deposition [5]. The antiviral properties of this compound have also been documented, with demonstrated efficacy against dengue virus replication through SIRT2 inhibition, reducing viral propagation efficiently in vitro [9].

Experimental Protocols and Methodologies

Protein Binding Studies

The interaction characteristics between Tenovin compounds and human serum albumin (HSA) can be evaluated through comprehensive binding studies using the following methodology:

  • Fluorescence Quenching Assays: Prepare HSA solution (20 μM) in 20 mM phosphate buffer solution (PBS, pH 7.4). Add increasing concentrations of Tenovin compounds and measure fluorescence quenching using excitation at 280 nm and emission spectra between 290-450 nm. Calculate quenching constants using the Stern-Volmer equation [6] [2].

  • Time-Resolution Fluorescence: Determine fluorescence lifetime measurements to distinguish static versus dynamic quenching mechanisms. Static quenching indicates complex formation, while dynamic quenching reflects collisional processes [6].

  • Isothermal Titration Calorimetry (ITC): Perform at 25°C using a microcalorimeter. Titrate Tenovin compounds (250 μM) into HSA solution (10 μM). Analyze data using one-set-of-sites model to determine binding constants (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) [2].

  • Site Marker Competitive Experiments: Use known site markers like dansylamide (site I), ibuprofen (site II), and lidocaine (site III) to determine binding location. Calculate apparent binding constants with each site marker [2].

  • Circular Dichroism (CD) Spectroscopy: Record far-UV CD spectra (200-260 nm) to analyze secondary structural changes in HSA upon compound binding [6].

Cellular Efficacy Assessments

The anti-cancer potency of Tenovin compounds can be evaluated through comprehensive cellular assays:

  • Cell Viability Assays (MTS/CCK-8): Seed cells in 96-well plates (3-5×10³ cells/well). Treat with increasing concentrations of Tenovin compounds for 72 hours. Add MTS/CCK-8 reagent and measure absorbance at 490 nm. Calculate IC₅₀ values using nonlinear regression [4] [8].

  • Clonogenicity Assays: Perform soft agar colony formation assays. Plate cells in 0.35% agar layer over 0.7% base agar layer. Treat with compounds for 2-3 weeks. Stain with crystal violet and count colonies [4].

  • Apoptosis Analysis: Harvest cells after treatment, stain with Annexin V-FITC/propidium iodide, and analyze by flow cytometry. Detect early and late apoptotic populations [4].

  • Cell Cycle Analysis: Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content by flow cytometry [4].

  • Western Blotting: Analyze protein expression changes for p53, acetylated p53, PARP, caspase-3, and other targets using standard immunoblotting techniques [4].

In Vivo Therapeutic Evaluation

The therapeutic efficacy of Tenovin compounds in disease models can be assessed through:

  • Animal Models: Utilize appropriate models such as HFD-induced ZDF rats for metabolic studies or xenograft models for cancer studies [3] [5].

  • Compound Administration: Prepare this compound solution in suitable vehicle (e.g., DMSO followed by dilution in saline). Administer via intraperitoneal injection (45 mg/kg body weight) for specified duration [3].

  • Biochemical Analysis: Collect serum and tissue samples. Analyze relevant biomarkers including BUN, serum creatinine, inflammatory cytokines (IL-6, IL-1β, TNF-α), oxidative stress markers (MDA, SOD, catalase), and fibrosis markers (collagen, α-SMA) [3] [5].

  • Histopathological Examination: Process tissues for H&E staining, Masson's trichrome staining for collagen deposition, and immunohistochemistry for target proteins [3].

Molecular Mechanisms and Signaling Pathways

The primary mechanism of both Tenovin compounds involves inhibition of the NAD+-dependent deacetylase activities of SIRT1 and SIRT2, class III histone deacetylases [1]. This inhibition leads to p53 hyperacetylation and stabilization, resulting in transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis, including p21, Bax, and Puma [4]. The following diagram illustrates the core signaling pathway through which Tenovin compounds exert their effects:

G Tenovin This compound/Tenovin-6 SIRT SIRT1/SIRT2 Inhibition Tenovin->SIRT p53 p53 Acetylation and Stabilization SIRT->p53 Autophagy Autophagy Modulation SIRT->Autophagy p21 p21 Activation p53->p21 Bax Bax Activation p53->Bax CellCycle Cell Cycle Arrest p21->CellCycle Mitochondria Mitochondrial Dysfunction Bax->Mitochondria ROS ROS Elevation Bax->ROS Apoptosis Apoptosis Induction Mitochondria->Apoptosis ROS->Apoptosis Autophagy->Apoptosis

Beyond the core p53 activation pathway, Tenovin compounds influence multiple secondary mechanisms that contribute to their therapeutic effects. These include induction of reactive oxygen species (ROS), modulation of autophagy processes, and disruption of mitochondrial function [7] [4]. The following diagram illustrates the comprehensive cellular response network to Tenovin treatment:

G cluster_cancer Cancer Applications cluster_fibrosis Anti-fibrotic Applications cluster_viral Antiviral Applications Tenovin Tenovin Treatment SIRT SIRT1/SIRT2 Inhibition Tenovin->SIRT Metastasis Metastasis Suppression Tenovin->Metastasis Fibrosis Fibrosis Reduction Tenovin->Fibrosis Antiviral Antiviral Effects Tenovin->Antiviral p53 p53 Pathway Activation SIRT->p53 Autophagy Autophagy Modulation SIRT->Autophagy ROS ROS Generation SIRT->ROS Apoptosis Apoptosis p53->Apoptosis Autophagy->Apoptosis ROS->Apoptosis ECM Reduced ECM Deposition Fibrosis->ECM HSC HSC Activation Inhibition Fibrosis->HSC Inflammation Anti-inflammatory Effects Fibrosis->Inflammation ViralRep Viral Replication Inhibition Antiviral->ViralRep SIRT2 SIRT2-dependent Mechanism Antiviral->SIRT2

The differential effects of this compound and Tenovin-6 on signaling pathways extend to their impact on protein binding and conformational changes. Molecular dynamics simulations have revealed that Tyr148, Tyr150 and Arg257 residues play key roles in the recognition process for both compounds, with Tenovin-6 maintaining additional hydrogen bonds with surrounding residues [6]. Furthermore, Tenovin-6 induces more significant conformational transitions in human serum albumin compared to this compound, as confirmed through differential scanning calorimetry, circular dichroism, and Fourier transform infrared spectroscopy [6]. These differences in molecular interactions contribute to their distinct binding constants and potentially influence their distribution and activity in biological systems.

Research Applications and Selection Guidelines

Compound Selection Recommendations

Choosing between this compound and Tenovin-6 requires careful consideration of research objectives and experimental constraints:

  • For in vitro cellular studies: Tenovin-6 is generally preferred due to its superior water solubility, facilitating more accurate dosing and reduced solvent effects. The solubility advantage translates to more reproducible results in cell culture systems [2].

  • For protein binding studies: Tenovin-6 demonstrates stronger binding to human serum albumin (1.302 × 10⁴ L mol⁻¹ versus 0.128 × 10⁴ L mol⁻¹ for this compound), an important consideration for pharmacokinetic and distribution studies [6].

  • For cancer research involving p53 activation: Both compounds are effective, though Tenovin-6 has more extensively documented IC₅₀ values across various cancer cell types [4].

  • For fibrotic disease models: this compound has demonstrated efficacy in both renal and hepatic fibrosis models, with established protocols for HFD-induced ZDF rat studies [3] [5].

  • For antiviral research: this compound has documented efficacy against dengue virus replication through SIRT2 inhibition [9].

  • For combination therapy studies: Tenovin-6 has demonstrated synergistic effects with vinblastine in uveal melanoma models, suggesting potential for broader combination therapy exploration [4].

Practical Experimental Considerations

Successful implementation of Tenovin compounds in research requires attention to methodological details:

  • This compound formulation: Due to solubility limitations, prepare stock solutions in DMSO followed by dilution in aqueous buffers with final DMSO concentrations not exceeding 0.1% for cellular studies [3].

  • Tenovin-6 advantages: The enhanced water solubility allows for more straightforward dosing in both cellular and in vivo studies, reducing potential solvent-related artifacts [2].

  • Binding studies interpretation: Consider the differential binding constants to serum albumin when comparing potency between compounds, as this affects free drug concentrations [6].

  • Cellular response assessment: Include comprehensive analysis beyond viability measurements, including apoptosis assays, cell cycle analysis, and protein acetylation status to fully characterize compound effects [4].

  • In vivo administration: For this compound, the established dose of 45 mg/kg via intraperitoneal injection has demonstrated efficacy in multiple fibrosis models [3] [5].

Conclusion

References

Tenovin-1 compared to Sirtinol and Ex-527

Author: Smolecule Technical Support Team. Date: February 2026

Sirtuin Inhibitors Comparison

Feature Tenovin-1 Sirtinol EX-527 (Selisistat)
Primary Targets SIRT1 and SIRT2 [1] [2] SIRT1 and SIRT2 [3] SIRT1 (Highly selective) [4] [3] [5]
Potency (IC₅₀/Conc.) Active at one-digit µM concentrations in cells [2] Moderate inhibitor [3] Potent, nanomolar range (IC₅₀ ~100 nM for SIRT1) [5]
Key Mechanisms & Effects Increases p53 protein levels and activity; inhibits cancer cell growth; shows efficacy in vivo; reduces renal and hepatic fibrosis in models by modulating oxidative stress, inflammation, and growth factor signaling [1] [6] [2] Induces hyperacetylation of p53; promotes senescence-like growth arrest and apoptosis in tumor cells [3] Promotes neuronal differentiation from pluripotent cells; increases acetylated p53 levels; blocks amplification of human papillomavirus [4] [3]
Research Applications Studied in cancer (melanoma, lymphoma), diabetic nephropathy, and hepatic fibrosis models [1] [6] [2] Studied in cancer research (e.g., leukemia, prostate carcinoma) [3] Neurodegenerative disease research (Huntington's disease); neuronal differentiation studies; passed Phase II clinical trials for Huntington's disease [4] [3]
Selectivity Notes Dual SIRT1/SIRT2 inhibitor; some studies note it can also inhibit SIRT3 at higher concentrations [3] Dual SIRT1/SIRT2 inhibitor [3] Highly selective for SIRT1 over SIRT2 and SIRT3 [4] [3] [5]

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the core mechanism shared by these inhibitors and the key downstream pathways affected in different disease models, particularly those involving this compound.

G cluster_0 This compound Specific Pathways (e.g., Renal/Hepatic Fibrosis) Inhibitor This compound/Sirtinol/EX-527 SIRT SIRT1/2 Inhibition Inhibitor->SIRT Acetylated_p53 Accumulation of Acetylated p53 SIRT->Acetylated_p53 OxidativeStress ↓ Oxidative Stress SIRT->OxidativeStress Inflammation ↓ Inflammation SIRT->Inflammation EGFR_PDGFR ↓ p-EGFR, ↓ p-PDGFRβ SIRT->EGFR_PDGFR JNK ↓ p-JNK SIRT->JNK Apoptosis Apoptosis Acetylated_p53->Apoptosis Fibrosis Reduced Fibrosis OxidativeStress->Fibrosis Inflammation->Fibrosis STAT3 ↓ p-STAT3 EGFR_PDGFR->STAT3 HSC HSC Activation STAT3->HSC JNK->HSC ECM ↓ ECM Proteins ECM->Fibrosis HSC->ECM

Detailed Experimental Protocols

The supporting data for the comparisons above come from specific experimental models. Here are the methodologies from key studies, which can serve as a reference for designing your own experiments.

In Vitro Cell-Based Assays
  • p53 Activation & Cell Viability (this compound): A primary screen identified compounds that activated a p53-dependent reporter gene in mammalian cells. Hit compounds like this compound were validated in secondary assays: Western blot to measure increases in p53 and p21 protein levels within 2-6 hours of treatment, and RT-PCR to confirm upregulation of p21 mRNA. Cell viability was assessed over 48-96 hours using assays like MTT in various tumor cell lines (e.g., BL2 Burkitt's lymphoma, ARN8 melanoma) [2].
  • Neuronal Differentiation (EX-527): Pluripotent P19 cells were treated with EX-527 for 9 days. Differentiation into neurons was confirmed using immunocytochemistry with antibodies against neuron-specific markers (Tuj1, MAP2), Western blot analysis, and RT-PCR to show upregulation of neuronal genes and downregulation of stemness genes (Oct4, Nanog) [4].
  • Hepatic Stellate Cell Activation (this compound): The antifibrotic effect was studied in LX-2 human hepatic stellate cells activated by TGF-β1 and in a simultaneous co-culture (SCC) system treated with free fatty acids (FFA). Cells were treated with this compound, and the reduction in fibrosis markers (α-SMA, collagen-I) was analyzed via Western blot and immunofluorescence [6].
In Vivo Animal Models
  • High-Fat Diet (HFD) Induced Fibrosis (this compound): Male Zucker diabetic fatty (ZDF) rats were fed an HFD for 10 weeks to induce diabetes and subsequent organ fibrosis. This compound (45 mg/kg body weight) was administered intraperitoneally for ten weeks. Key assessments included:
    • Renal Function: Measuring blood urea nitrogen (BUN), serum creatinine (sCr), and urinary protein [1].
    • Hepatic Function: Analyzing serum biomarkers like ALT and AST [6].
    • Oxidative Stress & Inflammation: Evaluating levels of antioxidants (glutathione, catalase), lipid peroxidation (MDA), and pro-inflammatory cytokines (IL-6, IL-1β, TNFα) in serum and tissue homogenates [1] [6].
    • Histopathology & Fibrosis: Kidney and liver tissues were examined for architectural changes, collagen deposition (e.g., with Sirius Red stain), and expression of ECM proteins (collagen I, fibronectin) [1] [6].

Key Insights for Researchers

  • For Cancer Research with Wild-type p53: this compound is a strong candidate due to its dual action on p53 and oncogenic signaling pathways like EGFR/PDGFR/STAT3.
  • For Highly Selective SIRT1 Inhibition: EX-527 is the superior tool compound and has a clinical track record for neurodegenerative research.
  • For Fibrosis Studies: this compound has emerging and promising in vivo data in metabolic disease models affecting the kidney and liver, acting through a combination of anti-fibrotic, antioxidant, and anti-inflammatory mechanisms.

References

Tenovin-1 SIRT1/2 inhibition IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Comparative SIRT Inhibitor Profiling

Inhibitor Name SIRT1 IC₅₀ SIRT2 IC₅₀ Key Characteristics & Selectivity
Tenovin-1 21 µM [1] 10 µM [1] Dual SIRT1/2 inhibitor; also activates p53 [1].
EX-527 (Selisistat) 0.098 µM [2] 19.6 µM [2] Highly potent and selective SIRT1 inhibitor; has entered clinical trials for Huntington's disease [3] [4].
SirReal2 >100 µM [5] ~0.5 µM [5] [3] Potent and highly selective SIRT2 inhibitor; acts via an allosteric mechanism [5] [3].
Cambinol 56 µM [2] [6] 59 µM [2] [6] Dual SIRT1/2 inhibitor; shows in vivo antitumor activity [2] [6].
Nicotinamide (NAM) 1.2 µM [2] 85 µM [2] Non-selective, natural pan-sirtuin inhibitor [2].

Experimental Insights and Mechanisms

The IC₅₀ values for this compound were established through biochemical enzymatic assays that measure its ability to block the deacetylase activity of recombinant SIRT1 and SIRT2 proteins [1]. Beyond simple enzyme inhibition, its biological effects are linked to several key mechanisms.

Tenovin1_Mechanism Tenovin1 This compound SIRT Inhibits SIRT1/2 Tenovin1->SIRT p53 p53 Accumulation & Activation SIRT->p53 Disrupts Deacetylation HSC Inhibition of Hepatic Stellate Cell (HSC) Activation SIRT->HSC In vitro/ in vivo OxStress Reduces Oxidative Stress SIRT->OxStress In vivo (ZDF Rats) Inflammation Inhibits Pro-inflammatory Cytokines SIRT->Inflammation In vivo (ZDF Rats) Apoptosis Apoptosis p53->Apoptosis Fibrosis Attenuates Hepatic Fibrosis HSC->Fibrosis

A primary consequence of SIRT1/2 inhibition by this compound is the activation of the tumor suppressor p53. SIRT1 normally deacetylates p53, leading to its degradation. By inhibiting this process, this compound promotes the accumulation of acetylated, transcriptionally active p53, which can drive cell cycle arrest and apoptosis in cancer cells [1] [7]. This p53-mediated apoptosis has been demonstrated in models of acute lymphoblastic leukemia (ALL) [7].

Furthermore, recent research in metabolic disease models has revealed that this compound can attenuate high-fat diet-induced hepatic fibrosis. This protective effect is linked to a reduction in oxidative stress, inhibition of pro-inflammatory cytokines (like IL-6 and TNF-α), and suppression of hepatic stellate cell activation [8] [9].

Research Applications and Strategic Considerations

  • Oncology Research: this compound is a valuable tool for studying the role of SIRT1/2 and p53 signaling in cancer cell survival [7]. It can be used to probe mechanisms and sensitize cancer cells to conventional chemotherapeutic agents [7].
  • Metabolic Disease Research: Emerging evidence highlights its potential in investigating pathways involved in non-alcoholic fatty liver disease (NAFLD) and hepatic fibrosis [8] [9].
  • Strategic Selection: The choice of inhibitor should align with your research goals. For highly potent SIRT1 inhibition, EX-527 is superior. For selective SIRT2 inhibition, SirReal2 is more appropriate. This compound offers a well-characterized dual-inhibitor profile with established effects on p53.

References

Tenovin-1 efficacy in different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 Efficacy in Cancer Cell Lines

The following table consolidates key experimental findings from the initial discovery and characterization of this compound [1].

Cancer Cell Line p53 Status Experimental Findings / Efficacy Key Observations
BL2 (Burkitt's Lymphoma) Wild-type >75% cell death after 48h at 10 µM [1] Increased p53 protein levels; single 2h treatment sufficient to inhibit growth days later [1]
ARN8 (Melanoma) Wild-type Potent growth decrease, comparable to mitomycin C [1] p53 levels responsive to this compound; chosen for in vivo studies due to aggressive growth [1]
NTera2D Wild-type Effectively killed [1] More sensitive than its derivative with dominant-negative p53 fragment [1]
HCT116 Wild-type Susceptible to cell death [1] More sensitive than its p53-/- isogenic counterpart [1]
MDA-MB-231 & MDA-MB-468 (Breast Cancer) Mutant Among the most sensitive to a 48h treatment [1] Demonstrates cytotoxic effects independent of wild-type p53 [1]
Normal Human Dermal Fibroblasts Wild-type Significantly more resistant; effect primarily cytostatic [1] Growth inhibition reversible after compound removal [1]

Mechanism of Action: How this compound Works

This compound exerts its anti-cancer effects through a multi-faceted mechanism, visualized in the pathway diagram below.

G Tenovin This compound SIRT Sirtuin Complex (SIRT1/SIRT2) Tenovin->SIRT Inhibits p53 p53 Protein SIRT->p53 Deacetylates (Destabilizes) MDM2 MDM2 p53->MDM2 Transactivates p21 p21CIP/WAF1 p53->p21 Transactivates MDM2->p53 Targets for Degradation Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis Induces

Mechanism Description:

  • Primary Molecular Target: this compound primarily inhibits the protein-deacetylase activity of SIRT1 and SIRT2, two NAD+-dependent class III histone deacetylases [1] [2].
  • p53 Activation: Inhibition of SIRT1/2 leads to increased acetylation of p53. Acetylated p53 is more stable and transcriptionally active [1] [3]. This compound increases p53 protein levels without altering its mRNA, indicating a post-translational mechanism [1].
  • Protection from Degradation: The stabilized p53 is protected from MDM2-mediated degradation and ubiquitination [1] [2] [4]. This leads to the transactivation of p53 downstream targets like p21, which mediates cell cycle arrest and apoptosis [1].
  • p53-Dependent and Independent Effects: While wild-type p53 significantly contributes to this compound's cytotoxic effect, its long-term growth-inhibitory effects are also observed in p53-null and p53-mutant cells, suggesting that SIRT1/2 inhibition impacts other survival pathways beyond p53 [1].

Experimental Protocol Overview

The key data on this compound's efficacy was generated through standard in vitro cancer biology techniques [1]:

  • Cell Viability Assays: The percentage of cell death was typically assessed after a 48-hour treatment with this compound (e.g., at 10 µM). Long-term growth effects were also measured over 4 days [1].
  • Western Blotting: Used to detect changes in protein levels (e.g., p53, p21) in cells treated with this compound for periods as short as 2 hours [1].
  • Quantitative PCR (qPCR): Employed to measure changes in mRNA levels (e.g., p21 mRNA was increased, while p53 mRNA was not altered) [1].
  • Genetic Validation: Isogenic cell line pairs (e.g., HCT116 p53+/+ vs. p53-/-) were used to confirm the role of p53 in the observed sensitivity [1].

Research Implications and Data Interpretation

  • Therapeutic Potential: The ability of this compound to decrease tumor growth in vivo underscores its potential as both a biological tool and a starting point for therapeutic development [1].
  • Context is Key: The efficacy of this compound is highly context-dependent, varying significantly with p53 status and cancer cell type. Researchers should consider this when evaluating its relevance to their specific models [1].
  • Combination Therapy: The finding that this compound has some activity in p53-mutant cells is promising. It suggests that this compound, or its analogs, could be investigated in combination with other agents that exploit non-p53 related vulnerabilities [5].

References

Tenovin-1 validation in p53 wild-type vs null cells

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 Efficacy in p53 Wild-Type vs. Null Cells

Cell Line / Model p53 Status Experimental Treatment Key Findings / Outcome Reference / Source
HCT-116 (Isogenic pair) Wild-type (p53+) This compound (48-hour treatment) Significantly more cell death [1]
HCT-116 (Isogenic pair) Null (p53-) This compound (48-hour treatment) Less cell death (Effect was partially dependent on p53) [1]
Various Tumor Cell Lines Mixed (WT and mutant) This compound (48-hour viability assay) WT p53 cells more sensitive (e.g., NTera2D, BL2); Some p53 mutant cells also sensitive (e.g., MDA-MB-231, MDA-MB-468) [2]
Normal Human Dermal Fibroblasts Wild-type This compound (High concentrations) Primarily cytostatic & reversible effect; more resistant than ARN8 melanoma cells [2]
BL2 Burkitt's Lymphoma Wild-type This compound (10 µM, 48 hours) >75% cell death [2]

Experimental Protocols for Key Findings

The data in the table above were generated using standard cell biology and molecular pharmacology techniques. Here are the detailed methodologies for the key experiments cited.

Cell Viability and Death Assays (HCT-116 & Other Cell Lines)
  • Cell Culture: The isogenic HCT-116 p53+/+ and p53-/- cell pairs were cultivated in standard DMEM medium supplemented with fetal calf serum [1].
  • Treatment: Cells were plated and allowed to adhere, then treated with this compound for a period of 48 hours [2] [1].
  • Viability Assessment: Cell death was quantified by flow-cytometric analysis of propidium iodide (PI) uptake. PI is a fluorescent dye that enters cells with compromised plasma membranes, a key indicator of late apoptosis or necrosis [1]. The MTT assay, which measures the metabolic activity of cells, was also used as a complementary viability readout [1].
Analysis of p53 Pathway Activation
  • Western Blotting: To confirm this compound's mechanism of action, researchers analyzed protein levels. Treatment of cells with this compound led to a rapid increase in p53 and its key downstream target, p21CIP/WAF1, as detected by immunoblotting [2].
  • mRNA Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was used to demonstrate that the increase in p21 protein was due to upregulated transcription from its endogenous promoter, confirming p53's transcriptional activity was engaged [2].
In Vivo Tumor Growth Inhibition
  • Xenograft Models: The in vivo efficacy of Tenovins was tested in mouse xenograft models. For example, ARN8 melanoma cells (p53 wild-type) were used to establish tumors in immunodeficient SCID mice [2].
  • Drug Administration: Mice bearing established tumors were treated with this compound or its more soluble analog, Tenovin-6.
  • Endpoint: Tumor volume was measured over time, and Tenovin treatment was shown to impair tumor growth compared to untreated controls, demonstrating its activity as a single agent in vivo [2].

This compound Mechanism of Action and Cellular Context

The following diagram illustrates the established mechanism of this compound and how it leads to different outcomes in p53 wild-type versus null cells.

G cluster_wt p53 Wild-Type Context cluster_null p53 Null/Mutant Context Tenovin1 This compound Sirtuins Sirtuin Family Members (SirT1, SirT2) Tenovin1->Sirtuins Inhibits OtherTargets Other Unidentified Cellular Targets Tenovin1->OtherTargets Inhibits p53Protein p53 Protein (Stabilized & Acetylated) Sirtuins->p53Protein Fails to Deacetylate p21 p21↑ (Cell Cycle Arrest) p53Protein->p21 Apoptosis Apoptosis (Cell Death) p53Protein->Apoptosis NullOutcome Slower, p53-independent Cell Death OtherTargets->NullOutcome

The differential effects of this compound can be understood through its primary molecular target and the subsequent cellular context:

  • Primary Mechanism: this compound primarily acts by inhibiting SirT1 and SirT2, two NAD+-dependent protein deacetylases [2]. SirT1 normally deacetylates p53, targeting it for degradation. Inhibition of SirT1 by this compound leads to p53 acetylation, stabilization, and transcriptional activation of pro-arrest and pro-apoptotic genes like p21, leading to a robust, p53-dependent cytotoxic response [2] [3].
  • p53-Independent Effects: The presence of cytotoxic effects in p53-null or some p53-mutant cell lines indicates that this compound has additional, p53-independent mechanisms [2]. Long-term growth inhibition in p53 null cells suggests that this compound likely targets other factors or pathways critical for survival [2].

Key Research Implications

  • Therapeutic Window: The increased sensitivity of many p53 wild-type tumor cells, coupled with the cytostatic and reversible effect on some normal fibroblasts, suggests a potential therapeutic window that could be exploited for cancers retaining wild-type p53 [2].
  • Tool Compound: this compound remains a highly valuable tool compound for studying sirtuin biology and the consequences of p53 stabilization in various cellular backgrounds [2].

References

Tenovin-1 anti-fibrotic effect comparison with AGK2

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism at a Glance

The table below summarizes the core characteristics and primary anti-fibrotic mechanisms of Tenovin-1 and AGK2.

Feature This compound AGK2
Primary Target Dual SIRT1 and SIRT2 inhibitor [1] [2] [3] Selective SIRT2 inhibitor [4] [5] [6]
Key Mechanism Inhibits SIRT1/2 deacetylase activity; modulates STAT3, JNK-1, and growth factor receptors (EGFR, PDGFR-β) [1] [2]. Inhibits SIRT2 deacetylase activity; suppresses FcεRI signaling, calcium influx, and TGF-β/Smad pathway [4] [6].
Effect on Oxidative Stress Strong antioxidant: Increases glutathione, catalase, superoxide dismutase; reduces malondialdehyde (MDA) [1] [2]. Modulates via NRF2; primary anti-fibrotic effect attributed to strong anti-inflammatory action [4] [6].
Effect on Inflammation Reduces pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) [1] [2]. Potently inhibits mast cell degranulation and cytokines (TNF-α, IL-1β, IL-4, IL-5, IL-6, IL-8) [4] [6] [7].

Efficacy and Experimental Data Across Disease Models

The following table consolidates the key experimental findings for each compound from in vivo and in vitro studies.

Disease Model This compound AGK2
Hepatic Fibrosis Effective. HFD-induced ZDF rat model: Reduced collagen deposition, steatosis, and liver damage markers. In vitro in LX-2 cells: Reduced fibrosis biomarkers [1]. Information not available in search results.
Renal Fibrosis Effective. HFD-induced ZDF rat model: Reduced urinary protein, BUN, sCr, and ECM proteins. In vitro in NRK-52E cells: Reduced ECM and apoptosis [2]. Effective. HFD-induced ZDF rat model: Reduced fibroblast activation and expression of α-SMA, fibronectin, and collagen I [2].
Cardiac Fibrosis Information not available in search results. Effective. D-Gal-induced rat model: Reduced cardiac fibrosis, downregulated TGF-β1 and β-catenin expression [5].
Allergic Airway Inflammation/Fibrosis Information not available in search results. Effective. OVA-induced murine asthma model: Reduced immune cell infiltration, collagen deposition, α-SMA, and pro-inflammatory cytokines [4] [6] [7].

Detailed Experimental Protocols

To assist in experimental design, here are the methodologies from key studies cited in the tables.

Protocol 1: this compound in Hepatic Fibrosis [1]
  • In Vivo Model: Zucker Diabetic Fatty (ZDF) rats induced with a High-Fat Diet (HFD) for 10 weeks.
  • Treatment: this compound was administered at 45 mg/kg via intraperitoneal (i.p.) injection to HFD-fed rats.
  • Key Assessments:
    • Histology: Liver tissues analyzed for inflammatory cell infiltration, steatosis, and collagen deposition.
    • Biochemistry: Serum levels of triglycerides (TG), malondialdehyde (MDA), glutathione, catalase, and superoxide dismutase were measured.
    • Molecular Biology: Western blotting for SIRT1/2, p-JNK-1, p-STAT3, α-SMA, fibronectin, and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).
  • In Vitro Model: TGF-β1-activated LX-2 human hepatic stellate cells and Free Fatty Acid (FFA)-treated simultaneous co-culture cells.
Protocol 2: AGK2 in Allergic Airway Fibrosis [4] [6]
  • In Vivo Model: Ovalbumin (OVA)-sensitized and challenged murine model of allergic asthma.
  • Treatment: AGK2 was administered via intraperitoneal injection.
  • Key Assessments:
    • Histology: Lung tissues stained with H&E and Masson's trichrome to evaluate immune cell infiltration and collagen deposition.
    • Serum Analysis: Levels of IgE, OVA-specific IgE, IgG1, and IgG2a were measured.
    • Cytokine Measurement: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-4, IL-5, IL-6) were quantified in bronchoalveolar lavage fluid and lung tissue.
  • In Vitro Model: Mast cells (RBL-2H3, RPMCs) stimulated by IgE/DNP-HSA; TGF-β/Smad reporter stable cells.
Protocol 3: AGK2 in Cardiac Fibrosis [5]
  • In Vivo Model: D-Galactose (D-Gal)-induced accelerated aging model in Sprague-Dawley rats for 10 weeks.
  • Treatment: AGK2 was administered to the D-Gal + AGK2 group.
  • Key Assessments:
    • Gene Expression: mRNA levels of TGF-β1 and β-catenin in heart tissue were analyzed using qRT-PCR.
    • Protein Expression: SIRT2 protein levels in heart tissue were measured by Western blotting.
    • Histology: Masson's trichrome staining of heart tissue to quantify fibrosis percentage.

Visualizing the Anti-Fibrotic Mechanisms

The diagram below illustrates the distinct and shared signaling pathways through which this compound and AGK2 exert their anti-fibrotic effects.

fibrosis cluster_insults Fibrotic Insults cluster_targets Molecular Targets cluster_pathways Key Signaling Pathways cluster_outcomes Fibrotic Outcomes HFD High-Fat Diet (HFD) SIRT1 SIRT1 HFD->SIRT1 SIRT2 SIRT2 HFD->SIRT2 STAT3 STAT3 Phosphorylation HFD->STAT3 JNK JNK-1 Phosphorylation HFD->JNK Allergens Allergens (e.g., OVA) FceRI FcεRI Allergens->FceRI Aging Aging (D-Gal) Aging->SIRT2 TGFb_Smad TGF-β / Smad Aging->TGFb_Smad Wnt Wnt / β-catenin Aging->Wnt SIRT1->STAT3 SIRT2->STAT3 SIRT2->TGFb_Smad SIRT2->Wnt NFkB NF-κB FceRI->NFkB OxStress ↑ Oxidative Stress STAT3->OxStress Inflammation ↑ Inflammation STAT3->Inflammation JNK->OxStress JNK->Inflammation ECM ↑ ECM Production (Collagen, Fibronectin) TGFb_Smad->ECM Myofibroblast Myofibroblast Activation (α-SMA) TGFb_Smad->Myofibroblast Wnt->ECM Wnt->Myofibroblast NFkB->Inflammation OxStress->ECM OxStress->Myofibroblast Inflammation->ECM Inflammation->Myofibroblast T1 This compound T1->SIRT1 T1->SIRT2 AGK2_node AGK2 AGK2_node->SIRT2 AGK2_node->FceRI

Key Insights for Research and Development

Based on the comparative analysis, here are the strategic implications for different research goals:

  • For Broader Metabolic & Organ Fibrosis: This compound presents a compelling candidate due to its dual SIRT1/2 inhibition and demonstrated efficacy in models of liver and kidney fibrosis, often linked to diabetes and metabolic syndrome [1] [2]. Its potent antioxidant activity is a key differentiator.
  • For Targeted SIRT2 Inhibition & Allergic/Airway Disease: AGK2 is the superior choice when a selective SIRT2 inhibitor is required. Its high potency in mast cell-mediated diseases like allergic asthma and fibrosis makes it ideal for investigating Th2-dominant inflammatory conditions [4] [6].
  • Considerations for Drug Development:
    • Specificity vs. Breadth: The choice hinges on whether a broader (this compound) or more specific (AGK2) pharmacological profile is desirable, as this will influence both efficacy and potential off-target effects.
    • Combination Potential: Both compounds show evidence of working through multiple pathways. Exploring their use in combination with other anti-inflammatory or anti-fibrotic agents could yield synergistic effects.

References

Tenovin-1 specificity for SIRT1 SIRT2 versus other sirtuins

Author: Smolecule Technical Support Team. Date: February 2026

Tenovin-1 Specificity Profile Across Sirtuins

Sirtuin Isoform Primary Localization Reported Activity of this compound Key Experimental Evidence
SIRT1 Nucleus Potent inhibitor [1] Known primary target; increases p53 acetylation [1]
SIRT2 Cytoplasm Potent inhibitor [1] Known primary target; increases α-tubulin acetylation [1]
SIRT3 Mitochondria Weak inhibitor [1] Shows much weaker activity compared to SIRT1/2 [1]
SIRT4 Mitochondria No reported activity [1] Activity against SIRT4 was not reported [1]
SIRT5 Mitochondria No reported activity [1] Activity against SIRT5 was not reported [1]
SIRT6 Nucleus No reported activity [1] Activity against SIRT6 was not reported [1]
SIRT7 Nucleus No reported activity [1] Activity against SIRT7 was not reported [1]

Experimental Evidence and Methodologies

The selectivity profile is supported by several key experimental approaches:

  • In Vitro Deacetylase Assays: Biochemical assays using purified sirtuin proteins and fluorescently-labeled acetylated substrates are the primary method for determining direct inhibition and calculating potency (IC50 values). This compound was identified as a SIRT1 and SIRT2 inhibitor through such screens [1].
  • Cellular Target Engagement: In cells, this compound treatment increases acetylation levels of known SIRT1 and SIRT2 substrates, confirming target engagement.
    • SIRT1 engagement is demonstrated by increased acetylation of p53 at lysine 382 [1].
    • SIRT2 engagement is shown by increased acetylation of α-tubulin [1].
  • Functional Phenotypes: The observed biological effects of this compound, such as the induction of cellular senescence and impaired wound healing in astrocytes, are consistent with the inhibition of SIRT1 and SIRT2 [2].

This compound's Mechanism and Functional Pathways

The following diagram illustrates the primary mechanism of this compound and its downstream cellular consequences, integrating data from multiple studies [3] [4] [2].

tenovin_mechanism cluster_sirtuins Sirtuin Inhibition cluster_substrates Substrate Hyperacetylation cluster_outcomes Functional Outcomes Tenovin1 This compound SIRT1 SIRT1 Tenovin1->SIRT1 SIRT2 SIRT2 Tenovin1->SIRT2 p53 p53 (K382ac) SIRT1->p53  Inhibits STAT3 STAT3 (de-phosphorylation) SIRT1->STAT3 Modulates αTubulin α-Tubulin (ac) SIRT2->αTubulin  Inhibits JNK JNK (de-phosphorylation) SIRT2->JNK Modulates Senescence Cellular Senescence p53->Senescence Apoptosis Apoptosis p53->Apoptosis αTubulin->Senescence AntiFibrotic Anti-fibrotic effects STAT3->AntiFibrotic AntiInflammatory Reduced Inflammation STAT3->AntiInflammatory JNK->AntiFibrotic JNK->AntiInflammatory

Key Considerations for Researchers

When planning to use this compound in experimental models, keep these points in mind:

  • Context-Dependent Effects: The functional outcome of SIRT1/2 inhibition can vary by cell type and disease context. This compound induces senescence in astrocytes [2] but shows anti-fibrotic effects in models of diabetic nephropathy [3] and non-alcoholic fatty liver disease [4] [5].
  • Comparison with Analogs: Tenovin-6, a more water-soluble analog of this compound, shows a broader inhibition profile that includes SIRT3 [1]. Choose the compound that best fits your experimental needs for selectivity and solubility.
  • In Vivo Efficacy: this compound has demonstrated efficacy in animal models, such as Zucker Diabetic Fatty (ZDF) rats, effectively attenuating renal [3] and hepatic fibrosis [4] [5] via antioxidant and anti-inflammatory pathways.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

369.15109816 Da

Monoisotopic Mass

369.15109816 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BIQ6AID2B7

Other CAS

380315-80-0

Wikipedia

N-[(4-acetamidoanilino)-sulfanylidenemethyl]-4-tert-butylbenzamide

Dates

Last modified: 08-15-2023
1: Lain S, Hollick JJ, Campbell J, Staples OD, Higgins M, Aoubala M, McCarthy A,  Appleyard V, Murray KE, Baker L, Thompson A, Mathers J, Holland SJ, Stark MJ, Pass G, Woods J, Lane DP, Westwood NJ. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell. 2008 May;13(5):454-63.  doi: 10.1016/j.ccr.2008.03.004. PubMed PMID: 18455128; PubMed Central PMCID: PMC2742717.

Explore Compound Types